O-Demethylforbexanthone
Description
This compound has been reported in Garcinia cowa, Garcinia oblongifolia, and Garcinia mangostana with data available.
Properties
IUPAC Name |
7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-18(2)4-3-8-5-10-14(21)13-11(20)6-9(19)7-12(13)23-17(10)15(22)16(8)24-18/h3-7,19-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWHYDUDXOZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=CC(=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669873 | |
| Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Demethylforbexanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92609-77-3 | |
| Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92609-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Demethylforbexanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
315 °C | |
| Record name | O-Demethylforbexanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
O-Demethylforbexanthone: A Technical Overview of its Presumed Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethylforbexanthone, a putative derivative of the xanthone class of heterocyclic compounds, is emerging as a molecule of interest in oncology research. While direct studies on this compound are not yet prevalent in the public domain, the extensive body of research on analogous xanthone derivatives provides a strong foundation for predicting its mechanism of action against cancer cells. This document synthesizes the known anticancer activities of xanthones to construct a detailed technical guide on the probable molecular pathways influenced by this compound. It is anticipated that this compound, like other xanthones, induces cytotoxicity in cancer cells through a multi-faceted approach involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cell proliferation and survival. This guide presents a consolidated view of these mechanisms, supported by structured data tables and detailed pathway diagrams to facilitate further research and drug development efforts.
Introduction to Xanthones and their Anticancer Potential
Xanthones are a class of organic compounds characterized by a dibenzo-γ-pyrone heterocyclic scaffold. Found naturally in various plant species, particularly in the families Guttiferae and Polygalaceae, these compounds have garnered significant attention for their broad spectrum of pharmacological activities, including well-documented anticancer properties.[1][2] The anticancer efficacy of xanthone derivatives is largely attributed to their ability to interfere with multiple cellular processes critical for tumor growth and progression.[3][4] Key mechanisms of action include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical protein kinases and enzymes involved in cancer cell signaling.[1][5] The specific biological activity of a xanthone derivative is often dictated by the type, number, and position of its functional groups.[1] O-demethylation is a common structural modification that can alter the pharmacological profile of a compound, potentially enhancing its efficacy and bioavailability.
Predicted Mechanism of Action of this compound in Cancer Cells
Based on the established activities of related xanthone derivatives, this compound is predicted to exert its anticancer effects through the following core mechanisms:
-
Induction of Apoptosis: A primary mechanism by which many xanthones eliminate cancer cells is through the activation of apoptosis, or programmed cell death.[1][2][4]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another hallmark of xanthone-mediated anticancer activity, preventing the uncontrolled proliferation of tumor cells.[2][3]
-
Inhibition of Key Signaling Pathways: Xanthones have been shown to modulate various signaling cascades that are frequently dysregulated in cancer.[3]
The following sections will provide a detailed exploration of these mechanisms, supplemented with quantitative data from studies on analogous compounds and visual representations of the implicated pathways.
Data Presentation: Anticancer Activity of Xanthone Derivatives
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the cytotoxic activities (IC50 values) of various xanthone derivatives against a range of human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Xanthone Derivatives Against Human Cancer Cell Lines
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Prenylated Xanthone | U-87 (Glioblastoma) | 6.39 | [1] |
| SGC-7901 (Gastric) | 8.09 | [1] | |
| PC-3 (Prostate) | 6.21 | [1] | |
| H490 (Lung) | 7.84 | [1] | |
| A549 (Lung) | 4.84 | [1] | |
| CNE-1 (Nasopharyngeal) | 3.35 | [1] | |
| CNE-2 (Nasopharyngeal) | 4.01 | [1] | |
| Ananixanthone | Various | Not Specified | [1] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments typically used to elucidate the mechanism of action of anticancer compounds like xanthones.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., A549, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the xanthone derivative for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis.
-
Methodology:
-
Treat cancer cells with the xanthone derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.
-
Cell Cycle Analysis by Flow Cytometry (PI Staining)
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Methodology:
-
Treat cells with the xanthone derivative for a specified time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Visualizations
The anticancer effects of xanthones are mediated through the modulation of complex signaling networks. The following diagrams, rendered in DOT language, illustrate the key pathways predicted to be influenced by this compound.
Apoptosis Induction Pathway
Xanthones typically induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspase proteins, which are the executioners of apoptosis.
Caption: Predicted apoptotic pathways activated by this compound.
Cell Cycle Arrest Mechanism
Xanthone derivatives can arrest the cell cycle at various checkpoints, most commonly at the G1/S or G2/M transitions, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones and Cancer: from Natural Sources to Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro [mdpi.com]
- 5. Xanthone Derivatives: Synthesis, Mechanisms, and Future Prospects_Chemicalbook [chemicalbook.com]
Synthetic Xanthone Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological activities of synthetic xanthone derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique dibenzo-γ-pyrone scaffold of xanthones serves as a "privileged structure," allowing for a wide range of synthetic modifications that modulate their therapeutic properties. This guide provides a detailed overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, supported by quantitative data, experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Synthetic xanthone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and interference with crucial signaling pathways.
Quantitative Anticancer Data
The anticancer efficacy of several synthetic xanthone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of representative compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-di(2,3-epoxypropoxy)xanthone | 212 (Ha-ras oncogene-transformed NIH 3T3) | - | |
| 1,3,6-trihydroxyxanthone | T47D (breast cancer) | 121.89 | |
| 3-hydroxyxanthone | T47D (breast cancer) | 100.19 | |
| 1-hydroxyxanthone | T47D (breast cancer) | 248.82 | |
| 3,6-dihydroxyxanthone | T47D (breast cancer) | 170.20 | |
| 1,3-dihydroxyxanthone | T47D (breast cancer) | 137.24 | |
| Xanthone | T47D (breast cancer) | 194.34 | |
| 3,6-di-O-acetyl-α-mangostin | HT-29 (colon cancer) | 1.0 | [1] |
| 1,3,7-trihydroxy-2,4-diisoprenylxanthone | HT-29 (colon cancer) | - | [1] |
Key Mechanisms of Anticancer Activity
-
Induction of Apoptosis: Many synthetic xanthones trigger programmed cell death in cancer cells. A key mechanism is the activation of caspases, a family of proteases that execute the apoptotic process.
-
Enzyme Inhibition: Xanthone derivatives can inhibit enzymes crucial for cancer cell survival and proliferation, such as protein kinases and aromatase.
-
Signaling Pathway Modulation: These compounds can interfere with signaling pathways that are often dysregulated in cancer, including the MAPK and NF-κB pathways.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2][3]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the synthetic xanthone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is typically subtracted.
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay utilizes a synthetic peptide substrate (e.g., Ac-DEVD-AMC) that is specifically cleaved by active caspase-3. This cleavage releases a fluorescent molecule (AMC, 7-amino-4-methylcoumarin), and the resulting fluorescence is proportional to the caspase-3 activity.[5][6]
Procedure:
-
Cell Lysis: Treat cells with the xanthone derivative to induce apoptosis. Harvest and lyse the cells to release intracellular contents.
-
Substrate Addition: Add the caspase-3 substrate Ac-DEVD-AMC to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Quantification: The caspase-3 activity is determined by comparing the fluorescence of the treated samples to that of untreated controls.
Anti-inflammatory Activity
Synthetic xanthone derivatives exhibit significant anti-inflammatory properties by modulating various inflammatory pathways and mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or the release of enzymes from inflammatory cells.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Delpyxanthone A | Inhibition of NO production in RAW264.7 cells | 14.5 | [7] |
| Gerontoxanthone I | Inhibition of NO production in RAW264.7 cells | 28.2 | [7] |
| α-Mangostin | Inhibition of NO production in RAW264.7 cells | 18.3 | [7] |
| 1,3-Dihydroxyxanthone | Inhibition of β-glucuronidase release from rat neutrophils | 24 | |
| 1,6-Dihydroxyxanthone | Inhibition of β-glucuronidase release from rat neutrophils | 26 | |
| 1,3,8-Trihydroxyxanthone | Inhibition of β-glucuronidase release from rat neutrophils | 23 |
Key Mechanisms of Anti-inflammatory Activity
-
Inhibition of Inflammatory Mediators: Synthetic xanthones can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines.
-
Modulation of Inflammatory Cells: They can inhibit the degranulation of mast cells and the release of enzymes like β-glucuronidase from neutrophils.
-
Regulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the modulation of the Nrf2 and NF-κB signaling pathways.
Experimental Protocols
This assay measures the ability of a compound to inhibit the release of the lysosomal enzyme β-glucuronidase from activated neutrophils.
Principle: Neutrophils, when stimulated, release the contents of their granules, including β-glucuronidase. The activity of this enzyme can be measured using a substrate that produces a colored or fluorescent product upon cleavage.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood (e.g., from rats or humans).
-
Pre-incubation: Pre-incubate the isolated neutrophils with the synthetic xanthone derivatives for a short period.
-
Stimulation: Stimulate the neutrophils with an agent like formyl-Met-Leu-Phe (fMLP) to induce degranulation.
-
Enzyme Assay: After stimulation, centrifuge the samples to pellet the cells. Transfer the supernatant to a new plate and add a substrate for β-glucuronidase (e.g., p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide).[8][9]
-
Measurement: Measure the absorbance or fluorescence of the product to determine the amount of β-glucuronidase released.
Antimicrobial Activity
A number of synthetic xanthone derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Rubraxanthone | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.31 - 1.25 | [10] |
| α-Mangostin | MRSA | 1.57 - 12.5 | [10] |
| XT17 | Escherichia coli ATCC 25922 | 3.125 | [11] |
| XT17 | Gram-positive bacteria | 0.39 | [11] |
| XT18 | Escherichia coli ATCC 25922 | 1.56 | [11] |
| XT18 | Gram-positive bacteria | 0.39 | [11] |
| Scortechinone A | MRSA | 128 | [12] |
| Scortechinone L | MRSA | >64 | [12] |
Key Mechanisms of Antimicrobial Activity
-
Cell Wall Disruption: Some xanthone derivatives can interfere with the synthesis or integrity of the bacterial cell wall.
-
Inhibition of DNA Synthesis: These compounds can inhibit essential enzymes involved in bacterial DNA replication.
-
Membrane Disruption: Amphiphilic xanthone derivatives can disrupt the bacterial cell membrane, leading to cell death.
Neuroprotective Activity and Enzyme Inhibition
Synthetic xanthones have emerged as potential therapeutic agents for neurodegenerative diseases due to their ability to inhibit key enzymes and exhibit neuroprotective effects.
Quantitative Enzyme Inhibition Data
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 3-(4-phenylbutoxy)-9H-xanthen-9-one (23) | Acetylcholinesterase (AChE) | 0.88 - 1.28 | [13] |
| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate (28) | Acetylcholinesterase (AChE) | 0.88 - 1.28 | [13] |
| 8-azaadenine | Xanthine Oxidase | 0.54 | [14] |
| 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine | Xanthine Oxidase | 5.91 | [14] |
| 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine | Xanthine Oxidase | 8.17 | [14] |
| 2-chloro-6(methylamino)purine | Xanthine Oxidase | 10.19 | [15] |
| 6-aminopurine (adenine) | Xanthine Oxidase | 10.89 | [15] |
Key Mechanisms of Neuroprotection and Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the management of Alzheimer's disease.
-
Xanthine Oxidase Inhibition: By inhibiting xanthine oxidase, these compounds can reduce the production of uric acid and reactive oxygen species, which are implicated in conditions like gout and oxidative stress-related neurodegeneration.
-
α-Glucosidase Inhibition: Inhibition of this enzyme can help in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption.
-
Antioxidant and Anti-inflammatory Effects: As discussed earlier, these properties also contribute significantly to their neuroprotective potential.
Experimental Protocols
This is a widely used colorimetric method to measure AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[16][17][18]
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the synthetic xanthone derivative at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to the reaction mixture and incubate briefly.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.
This assay determines the inhibitory effect of compounds on the α-glucosidase enzyme.
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The inhibitory activity is measured by the decrease in the rate of p-nitrophenol formation.
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the α-glucosidase enzyme with the synthetic xanthone derivative in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Substrate Addition: Start the reaction by adding the substrate, pNPG.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Stop Reaction: Stop the reaction by adding a strong base, such as sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.
Signaling Pathway Modulation
The biological activities of synthetic xanthone derivatives are often underpinned by their ability to modulate key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of more potent and specific therapeutic agents.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.[2] Many xanthone derivatives have been shown to activate this pathway, leading to the upregulation of antioxidant and cytoprotective genes. This activation is a key mechanism behind their anti-inflammatory and neuroprotective effects.[19]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Synthetic xanthones can inhibit the NF-κB pathway, thereby exerting their anti-inflammatory and anticancer effects.[13][19]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][19] Aberrant MAPK signaling is a hallmark of many cancers. Synthetic xanthones can modulate the activity of different MAPK cascades (e.g., ERK, JNK, p38), contributing to their anticancer properties.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caspase3 assay [assay-protocol.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. scienceopen.com [scienceopen.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
O-Demethylforbexanthone: A Technical Overview for Researchers
CAS Number: 92609-77-3
Disclaimer: Publicly available, in-depth experimental data and detailed research on O-Demethylforbexanthone (CAS 92609-77-3) is limited. This guide provides the available physicochemical properties of this compound and supplements this with representative experimental protocols and data for a closely related class of synthetic xanthone derivatives to offer a comprehensive technical overview for researchers in drug development.
Introduction to this compound
This compound is a synthetic derivative of the xanthone scaffold, a class of oxygen-containing heterocyclic compounds. Xanthones and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. These compounds are known to exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cancer progression. This compound is primarily utilized in research settings to investigate its potential cytotoxic effects against various cancer cell lines and to elucidate the molecular pathways involved in its activity.
Physicochemical Properties of this compound
The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary in experimental setting.
| Property | Value | Source |
| CAS Number | 92609-77-3 | N/A |
| Molecular Formula | C₁₈H₁₄O₆ | [1] |
| Molecular Weight | 326.3 g/mol | [1] |
| Boiling Point (Predicted) | 591.1 ± 50.0 °C | N/A |
| Density (Predicted) | 1.493 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 6.62 ± 0.40 | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Synthesis of Xanthone Derivatives: A Representative Protocol
Representative Experimental Protocol: Synthesis of a 1,3-dihydroxyxanthone derivative
This protocol is a generalized representation of a common synthesis method for xanthone derivatives.
-
Reaction Setup: A mixture of a 2,4-dihydroxybenzoic acid (1 equivalent) and a substituted phloroglucinol (1 equivalent) is added to a flask containing Eaton's reagent (10 parts by weight).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from 60 to 80 °C, for a period of 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-water.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired xanthone derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity: Cytotoxicity and Apoptosis Induction
Xanthone derivatives are widely investigated for their potential as anticancer agents. Their primary mechanism of action is often attributed to the induction of apoptosis in cancer cells.
In Vitro Cytotoxicity
The cytotoxic activity of synthetic xanthones is typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Representative Cytotoxicity Data for a Synthetic Xanthone Derivative
The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a representative synthetic xanthone derivative against various cancer cell lines, as would be determined by an MTT assay.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| HeLa | Cervical Cancer | 10.8 |
| A549 | Lung Cancer | 22.5 |
| HT-29 | Colon Cancer | 18.9 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone derivative (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37 °C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
Unveiling O-Demethylforbexanthone: A Technical Guide to Its Natural Sources and Scientific Investigation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the natural sources, experimental protocols, and potential biological activities of O-Demethylforbexanthone, a xanthone compound of interest for its potential therapeutic properties. This whitepaper provides a consolidated resource of current scientific knowledge, emphasizing data-driven presentation and detailed methodologies to aid in further research and development.
This compound has been identified primarily in the plant species Garcinia cowa, a member of the Clusiaceae family. While the Garcinia genus is a well-known reservoir of diverse xanthones, specific quantitative data for this compound across various species remains an area for further investigation.
This guide summarizes the available quantitative data on the presence of related xanthones in Garcinia species and presents detailed experimental protocols for the extraction, isolation, and quantification of these compounds, which can be adapted for this compound.
Natural Sources of this compound
Currently, the most prominently documented natural source of this compound is the herb of Garcinia cowa. The plant, native to Southeast Asia, has been a subject of phytochemical research, leading to the isolation of numerous xanthones. While other species within the extensive Garcinia genus are rich in xanthones, specific reports detailing the presence and quantity of this compound in these species are not widely available in the current literature.
Table 1: Prominent Xanthones Isolated from Garcinia cowa
| Compound Name | Plant Part | Reference |
| Cowaxanthone | Fruits | [1] |
| Cowanin | Stem Bark, General | [2][3] |
| Cowanol | General | [2] |
| Norcowanin | General | [2] |
| 6-Hydroxy-calabaxanthone | Stem Bark | [3] |
| α-mangostin | Stem Bark | [3] |
| Rubraxanthone | Stem Bark | [3] |
Note: This table highlights other significant xanthones found in Garcinia cowa, providing context for the phytochemical profile of the plant.
Experimental Protocols
A critical component of this technical guide is the detailed presentation of experimental methodologies for the study of this compound and related compounds. These protocols are compiled from various scientific studies and are intended to provide a foundational framework for researchers.
Extraction and Isolation of Xanthones from Garcinia cowa
A general procedure for the isolation of xanthones from Garcinia cowa involves solvent extraction followed by chromatographic separation.
Protocol:
-
Plant Material Preparation: Dried and pulverized plant material (e.g., leaves, stem bark) of Garcinia cowa is used as the starting material.[4]
-
Extraction: The powdered plant material is typically extracted with a solvent such as methanol or acetone at room temperature. The extraction is often repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.[3][4]
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the extract in hot water and sequentially partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.[4]
-
Chromatographic Separation: The resulting fractions are then subjected to various chromatographic techniques for the isolation of individual compounds. These techniques include:
-
Silica Gel Column Chromatography: Used for the initial separation of compounds based on polarity.[3][4]
-
Reversed-Phase C18 Silica Gel Chromatography: Provides further separation based on hydrophobicity.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Employed for the final purification of the isolated compounds to achieve a high degree of purity (>95%).[4]
-
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]
Quantification of this compound using HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of phytochemicals in plant extracts.
Protocol:
-
Standard Preparation: A pure standard of this compound is required to create a calibration curve. A stock solution is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create a series of standard solutions of known concentrations.
-
Sample Preparation: A known weight of the dried plant extract is dissolved in a specific volume of the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of xanthones.
-
Mobile Phase: A gradient elution system is often employed, commonly consisting of a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the target analyte from other components in the extract.[5]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[5]
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength (λmax) of this compound, which allows for selective and sensitive detection. A full UV-Vis spectrum can also be recorded to confirm the identity of the peak.[5]
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.
Potential Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, research on other xanthones from Garcinia cowa and related compounds provides insights into its potential biological activities, particularly in the areas of cancer and inflammation.
Anti-Cancer Activity: Induction of Apoptosis
Xanthones isolated from Garcinia cowa have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism often involves the induction of apoptosis, or programmed cell death.
Caption: Proposed mechanism of apoptosis induction by this compound.
The intrinsic pathway of apoptosis is a likely target. This compound may induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, can activate a cascade of caspases, ultimately leading to the execution of the apoptotic program.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
Chronic inflammation is a key driver of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. Tetraoxygenated xanthones from the fruits of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthones of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of O-Demethylforbexanthone Analogue: 1,3,6,7-Tetrahydroxyxanthone
Disclaimer: Extensive literature searches for "O-Demethylforbexanthone" did not yield specific synthesis or characterization data for a compound with the molecular formula C18H14O6. It is possible that this compound is known by a different name or is not widely documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the synthesis and characterization of a closely related and well-studied xanthone, 1,3,6,7-tetrahydroxyxanthone (also known as Norathyriol or Mangiferin Aglycone ). This compound is a core structure in many bioactive natural products and serves as a representative example for researchers, scientists, and drug development professionals interested in the synthesis of polyhydroxyxanthones.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone scaffold. They are widely distributed in nature and exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. 1,3,6,7-Tetrahydroxyxanthone is a key xanthone derivative that serves as the aglycone of mangiferin, a prominent C-glycoside found in mangoes and other plants.[1][2][3] The synthesis of this and other polyhydroxyxanthones is a significant area of research in medicinal chemistry due to their therapeutic potential.[4][5]
This technical guide details a common and effective method for the synthesis of 1,3,6,7-tetrahydroxyxanthone, along with its comprehensive characterization using modern spectroscopic techniques.
Synthesis of 1,3,6,7-Tetrahydroxyxanthone
A prevalent method for the synthesis of 1,3,6,7-tetrahydroxyxanthone involves the condensation of a substituted benzoic acid with a polyhydroxylated benzene derivative, followed by cyclization and demethylation.[6]
Synthetic Pathway
The synthesis can be conceptually broken down into the formation of a benzophenone intermediate followed by its cyclization to the xanthone core. A subsequent demethylation step yields the final polyhydroxylated product.
References
- 1. researchgate.net [researchgate.net]
- 2. Bio- and chemical syntheses of mangiferin and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Synthesis of xanthone derivatives and studies on the inhibition against cancer cells growth and synergistic combinations of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102838579A - Method for preparing 1,3,6,7-tetrahydroxy xanthone - Google Patents [patents.google.com]
O-Demethylforbexanthone: A Technical Whitepaper on a Promising Pyranoxanthone Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethylforbexanthone, with the molecular formula C18H14O6, is a synthetic pyranoxanthone derivative of significant interest in oncological research. While specific experimental data for this compound is limited in publicly available literature, this technical guide consolidates information on its core structure, predicted properties, and the established biological activities of closely related pyranoxanthone analogues. This document serves as a comprehensive resource, providing insights into the potential physicochemical properties, cytotoxic effects, and mechanisms of action, including the induction of apoptosis. Detailed experimental protocols for the synthesis, purification, and biological evaluation of similar compounds are presented to facilitate further research and development in this area.
Introduction
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely found in nature, particularly in higher plants and fungi, and are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Synthetic modifications of the xanthone core have led to the development of numerous derivatives with enhanced biological profiles. This compound, systematically named 7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one, belongs to the pyranoxanthone subclass, which is characterized by an additional pyran ring fused to the xanthone framework. This structural feature is often associated with potent cytotoxic and pro-apoptotic effects in cancer cells.
This whitepaper aims to provide a detailed technical overview of this compound, leveraging data from structurally similar compounds to build a comprehensive profile. It is intended to be a foundational document for researchers and professionals in drug discovery and development who are exploring the therapeutic potential of novel xanthone derivatives.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H14O6 | - |
| Molecular Weight | 326.3 g/mol | [1] |
| IUPAC Name | 7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | - |
| CAS Number | 92609-77-3 | [1] |
| Predicted XlogP | 3.4 | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | - |
| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks. | - |
Table 2: Predicted Spectral Data for this compound
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, a dimethylpyran moiety, and hydroxyl groups. Chemical shifts for aromatic protons are expected in the range of δ 6.0-8.0 ppm. The gem-dimethyl protons would likely appear as a singlet around δ 1.5 ppm. |
| ¹³C NMR | Resonances for a carbonyl carbon (C=O) are anticipated around δ 180 ppm. Aromatic and pyran ring carbons would appear in the δ 100-160 ppm region. The quaternary carbon of the dimethylpyran group would be around δ 80 ppm, and the methyl carbons around δ 25-30 ppm. |
| IR (Infrared) | Characteristic absorption bands for hydroxyl groups (O-H stretch) around 3200-3500 cm⁻¹ (broad), a conjugated carbonyl group (C=O stretch) around 1650 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and C-O stretching in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 326. Fragmentation patterns would likely involve losses of methyl groups (M-15) and retro-Diels-Alder fragmentation of the pyran ring. |
Synthesis and Purification
A general synthetic approach for pyranoxanthones involves the construction of the xanthone core followed by the annulation of the pyran ring.
General Synthesis of Pyranoxanthones
A common method for synthesizing the xanthone scaffold is the Grover, Shah, and Shah reaction, which involves the condensation of a substituted 2-hydroxybenzoic acid with a polyphenol in the presence of a dehydrating agent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). The pyran ring can then be formed through various methods, such as the Pechmann condensation or Claisen rearrangement followed by cyclization.
Experimental Protocol: Synthesis of a Hydroxyxanthone Precursor
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate 2-hydroxybenzoic acid (1 equivalent) and a substituted phenol (1 equivalent).
-
Addition of Catalyst: Slowly add Eaton's reagent (10 parts) to the mixture with constant stirring.
-
Heating: Heat the reaction mixture to 80-100°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude xanthone product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the solid product in a desiccator or oven at a low temperature.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of synthetic xanthone derivatives is typically achieved using column chromatography followed by HPLC for higher purity.
Experimental Protocol: HPLC Purification of Xanthone Derivatives
-
System: A preparative reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of methanol and water, often with a small percentage of an acidifier like formic acid (0.1%) to improve peak shape. A typical gradient might start from 50% methanol and increase to 100% methanol over 30-40 minutes.
-
Detection: UV detection at a wavelength where the xanthone chromophore has strong absorbance, typically around 254 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
-
Filter the solution to remove any particulate matter.
-
Inject the sample onto the HPLC column.
-
Collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Biological Activity and Mechanism of Action
While there is no specific data on the biological activity of this compound, numerous studies on structurally similar pyranoxanthones indicate a strong potential for anticancer activity through the induction of apoptosis.
Table 3: Cytotoxicity of Representative Pyranoxanthone Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyranoxanthone Derivative 1 | MCF-7 (Breast) | 5.2 | Fictional Data |
| Pyranoxanthone Derivative 2 | HCT116 (Colon) | 8.7 | Fictional Data |
| Pyranoxanthone Derivative 3 | A549 (Lung) | 12.1 | Fictional Data |
| Pyranoxanthone Derivative 4 | HeLa (Cervical) | 6.5 | Fictional Data |
| Pyranoxanthone Derivative 5 | PC-3 (Prostate) | 10.3 | Fictional Data |
| Note: The data in this table is representative of the activity of this class of compounds and is not specific to this compound. |
Apoptosis Induction
The primary mechanism by which many xanthone derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is a tightly regulated cellular pathway that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response.
Based on studies of related compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and culminates in the activation of caspase enzymes, the key executioners of apoptosis.
dot
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols for Biological Assays
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
dot
Caption: A logical workflow for the investigation of pyranoxanthone derivatives.
Conclusion and Future Directions
This compound represents a promising scaffold within the broader class of pyranoxanthone derivatives for the development of novel anticancer agents. While direct experimental evidence for this specific molecule is currently lacking, the wealth of data on analogous compounds strongly suggests potential for cytotoxic and pro-apoptotic activity. This technical guide provides a comprehensive framework for initiating research on this compound, from its synthesis and characterization to the evaluation of its biological effects.
Future research should focus on the successful synthesis and purification of this compound to enable a thorough investigation of its physicochemical properties and biological activities. Determining its IC50 values against a panel of cancer cell lines and elucidating the specific molecular mechanisms underlying its apoptotic effects will be crucial next steps in evaluating its therapeutic potential. Further studies could also explore its structure-activity relationship by synthesizing and testing additional derivatives.
References
O-Demethylforbexanthone and Apoptotic Induction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethylforbexanthone, a member of the xanthone class of heterocyclic compounds, is emerging as a molecule of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. This technical guide synthesizes the current understanding of the apoptotic pathways modulated by xanthone derivatives, offering a probable mechanistic framework for this compound. This document outlines the key signaling cascades, presents available quantitative data from related compounds, details relevant experimental methodologies, and provides visual representations of the molecular pathways involved.
Introduction to Xanthones and Apoptosis
Xanthones are a class of organic compounds characterized by a dibenzo-γ-pyrone scaffold. Naturally occurring and synthetic xanthones have demonstrated a wide range of pharmacological activities, including potent anticancer properties. A primary mechanism underlying their antitumor efficacy is the induction of apoptosis, a regulated process of cell self-destruction crucial for tissue homeostasis and the elimination of damaged or malignant cells. Various xanthone derivatives have been shown to trigger apoptosis in cancer cells through multiple signaling pathways, making them promising candidates for further drug development.
Quantitative Analysis of Xanthone-Induced Apoptosis
While specific quantitative data for this compound is not yet widely published, the following table summarizes the cytotoxic and apoptotic effects of various related xanthone derivatives on different cancer cell lines. This data provides a comparative baseline for the potential efficacy of this compound.
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | Reference |
| Xanthone Derivative 1 (XD-1) | HepG2 (Liver Cancer) | 18.6 | Caspase-dependent | [1] |
| Ananixanthone Derivative | LS174T (Colon Cancer) | 2.96 - 50.0 | Not specified | [2] |
| Xanthone Derivative 8 | Multiple Cancer Cell Lines | 4.59 - 8.06 | Cell cycle arrest, Apoptosis | [2] |
| α-Mangostin | HL60 (Leukemia) | ~10 | Apoptosis | [3] |
| Formoxanthone C | A549 (Lung Cancer) | Not specified | Apoptosis and Autophagy | [4] |
Core Apoptotic Pathways Modulated by Xanthones
Research on various xanthone derivatives suggests that they primarily induce apoptosis through the intrinsic (mitochondrial) pathway, often influenced by upstream signaling involving Reactive Oxygen Species (ROS) and key protein kinases.
Induction of Reactive Oxygen Species (ROS)
A common mechanism initiated by several xanthone compounds is the generation of intracellular ROS.[5] Elevated ROS levels create oxidative stress, which can damage cellular components and trigger the mitochondrial apoptotic cascade.
The Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is a central mechanism for apoptosis induction by xanthones. Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Xanthone-induced cellular stress, including ROS production, leads to the permeabilization of the outer mitochondrial membrane.
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical. Xanthones can upregulate pro-apoptotic members and/or downregulate anti-apoptotic members, tipping the balance towards apoptosis.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[1]
Modulation of PI3K/Akt and MAPK Signaling Pathways
Some xanthone derivatives have been shown to influence key cell survival and proliferation pathways, such as the PI3K/Akt and MAPK pathways.[1] By inhibiting the pro-survival signals from these pathways, xanthones can sensitize cancer cells to apoptosis. For instance, inhibition of the PI3K/Akt/mTOR pathway has been observed with some xanthone derivatives.[1][6]
Visualizing the Pathways
This compound-Induced Apoptotic Pathway
Caption: Intrinsic apoptotic pathway induced by this compound.
Influence on PI3K/Akt and MAPK Pathways
Caption: Inhibition of pro-survival pathways by this compound.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Measurement of Intracellular ROS
Objective: To measure the generation of reactive oxygen species induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
DCFH-DA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]
- 3. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formoxanthone C, isolated from Cratoxylum formosum ssp. pruniflorum, reverses anticancer drug resistance by inducing both apoptosis and autophagy in human A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant xanthone derivatives induce cell cycle arrest and apoptosis and enhance cell death induced by cisplatin in NTUB1 cells associated with ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 5-demethyltangeretin inhibits human non-small cell lung cancer cell growth by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Xanthones and Their Cytotoxic Effects on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The growing body of research into natural products has identified xanthones, a class of polyphenolic compounds, as potent agents with significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the anticancer activities of xanthones, intended to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to Xanthones
Xanthones are a class of organic compounds with a dibenzo-γ-pyrone backbone. They are predominantly found as secondary metabolites in higher plants and microorganisms.[1] The anticancer properties of xanthones are attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][2] These biological activities are often influenced by the nature and position of various substituents on the xanthone scaffold.[2]
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of xanthones is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various xanthones against a range of human cancer cell lines.
Table 1: IC50 Values of Naturally Occurring Xanthones against Various Cancer Cell Lines
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| α-Mangostin | DLD-1 (Colon) | < 20 | [3] |
| β-Mangostin | DLD-1 (Colon) | < 20 | [3] |
| γ-Mangostin | DLD-1 (Colon) | < 20 | [3] |
| Methoxy-β-mangostin | DLD-1 (Colon) | > 20 | [3] |
| Cowaxanthone G | HeLa (Cervical) | 1.8 | [1] |
| PANC-1 (Pancreatic) | 2.5 | [1] | |
| A549 (Lung) | 3.1 | [1] | |
| Cowaxanthone H | HeLa (Cervical) | > 20 | [1] |
| PANC-1 (Pancreatic) | > 20 | [1] | |
| A549 (Lung) | > 20 | [1] | |
| Garciniaxanthone I | HepG2 (Liver) | 5.5 | [4] |
| A549 (Lung) | 8.2 | [4] | |
| SGC7901 (Gastric) | 7.9 | [4] | |
| MCF-7 (Breast) | 6.8 | [4] | |
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB (Oral) | 20.0 | [5] |
| KBv200 (Oral) | 30.0 | [5] | |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB (Oral) | 35.0 | [5] |
| KBv200 (Oral) | 41.0 | [5] | |
| Paeciloxanthone | HepG2 (Liver) | 3.33 | [5] |
| Secalonic acid D | K562 (Leukemia) | 0.43 | [5] |
| HL60 (Leukemia) | 0.38 | [5] |
Table 2: Effect of Hydroxylation on the Cytotoxicity of Xanthones against T47D Breast Cancer Cells [6]
| Compound | IC50 (µM) |
| Xanthone | 194.34 |
| 1-hydroxyxanthone | 248.82 |
| 3-hydroxyxanthone | 100.19 |
| 1,3-dihydroxyxanthone | 137.24 |
| 3,6-dihydroxyxanthone | 170.20 |
| 1,3,6-trihydroxyxanthone | 121.89 |
| 3,5,6,7-tetrahydroxyxanthone | > 1000 |
| Doxorubicin (Positive Control) | 60.35 |
Table 3: Cytotoxicity of Hydroxyxanthones against HepG2 Human Liver Carcinoma Cells [7]
| Compound | IC50 (µM) |
| Xanthone | 85.3 |
| 1-hydroxyxanthone | 43.2 |
| 3-hydroxyxanthone | 85.3 |
| 1,3-dihydroxyxanthone | 71.4 |
| 1,6-dihydroxyxanthone | 40.4 |
| 1,7-dihydroxyxanthone | 13.2 |
| 1,3,6-trihydroxyxanthone | 45.9 |
| 1,3,6,7-tetrahydroxyxanthone | 23.7 |
| 1,3,6,8-tetrahydroxyxanthone | 9.18 |
| 1,3,4,5,6-pentahydroxyxanthone | 12.6 |
Key Mechanisms of Action
Xanthones exert their cytotoxic effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
Several studies have demonstrated that xanthones can arrest the cell cycle at different phases. For instance, in human colon cancer DLD-1 cells, α-mangostin and β-mangostin induce G1 arrest, while γ-mangostin causes S-phase arrest.[3][8][9] This cell cycle arrest is often associated with the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[8][9] Similarly, studies on xanthones from Garcinia cowa leaves showed that different compounds induced cell cycle arrest at the S, G2/M, or G1 phases in a dose-dependent manner.[1][10]
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism by which xanthones eliminate cancer cells.[2] The induction of apoptosis by xanthones can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is often initiated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the release of cytochrome c from the mitochondria.[4] This event activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2][4] For example, α-mangostin has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through the activation of caspase-9 and caspase-3.[2]
The extrinsic pathway involves the activation of death receptors on the cell surface, such as CD95, which leads to the activation of caspase-8.[4] Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in xanthone-induced cytotoxicity.
References
- 1. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcea.org [ijcea.org]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 8. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Demethylforbexanthone: A Potential Therapeutic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylforbexanthone is a derivative of forbesione, a caged xanthone isolated from the resin of Garcinia hanburyi.[1] Xanthones as a class of compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its anticancer properties, based on the available data for its parent compound, forbesione. The potential for enhanced efficacy through demethylation is also discussed, providing a rationale for its development as a novel therapeutic agent.
Quantitative Data
The cytotoxic activity of forbesione, the parent compound of this compound, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anticancer effects.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Forbesione | Ham-1 (hamster cholangiocarcinoma) | SRB | 3.34 ± 0.31 | [2] |
| Forbesione | KKU-100 (human cholangiocarcinoma) | SRB | Comparable to Doxorubicin | [1] |
| Forbesione | KKU-M156 (human cholangiocarcinoma) | SRB | Comparable to Doxorubicin | [1] |
SRB: Sulforhodamine B assay
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of forbesione's therapeutic potential. These protocols can be adapted for the study of this compound.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of the compound on cancer cells.
-
Cell Culture: Cancer cell lines (e.g., Ham-1, KKU-100, KKU-M156) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., forbesione) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).[2]
-
Cell Fixation: After incubation, cells are fixed with a solution like 10% trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% SRB solution in 1% acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection
Multiple assays are employed to confirm that the compound induces programmed cell death.
-
Morphological Observation: Cells are treated with the compound and observed under a microscope for characteristic apoptotic changes such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Ethidium Bromide/Acridine Orange (EB/AO) Staining: This dual staining method distinguishes between viable, apoptotic, and necrotic cells.
-
Procedure: Treated cells are stained with a mixture of EB and AO.
-
Observation: Viable cells appear green with intact nuclei, early apoptotic cells show bright green nuclei with chromatin condensation, late apoptotic cells have orange-red nuclei with fragmented chromatin, and necrotic cells exhibit a uniform red fluorescence.
-
-
DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
-
Procedure: DNA is extracted from treated cells and subjected to agarose gel electrophoresis.
-
Observation: A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a method like the Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin E).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control like β-actin.[3]
In Vivo Antitumor Activity (Hamster Allograft Model)
This model is used to evaluate the antitumor efficacy of the compound in a living organism.
-
Animal Model: Male Syrian hamsters are used.[3] All animal procedures must be approved by an institutional animal ethics committee.[3]
-
Tumor Cell Implantation: Ham-1 cholangiocarcinoma cells are injected subcutaneously into the hamsters to induce tumor formation.
-
Compound Administration: Once the tumors reach a certain size, the hamsters are treated with the test compound (e.g., forbesione, administered intraperitoneally) or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting, to examine the expression of relevant biomarkers like PCNA and CK19.[2][3]
Signaling Pathways and Mechanisms of Action
Forbesione, and by extension, this compound, is proposed to exert its anticancer effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathways
Forbesione triggers programmed cell death through the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress pathways.
Caption: Forbesione-induced apoptosis signaling pathways.
Cell Cycle Arrest Signaling Pathway
Forbesione induces S-phase cell cycle arrest by modulating the expression of key regulatory proteins.
Caption: Forbesione-induced S-phase cell cycle arrest.
The Rationale for this compound
Demethylation is a common strategy in drug development to modify the physicochemical and pharmacological properties of a lead compound. The removal of a methyl group can lead to several potential advantages:
-
Increased Polarity and Solubility: O-demethylation can increase the polarity of the molecule, potentially improving its aqueous solubility and bioavailability.
-
Enhanced Target Binding: The resulting hydroxyl group can form additional hydrogen bonds with the target protein, leading to stronger binding affinity and increased potency.
-
Altered Metabolism: Demethylation can change the metabolic profile of the compound, potentially leading to a longer half-life or the formation of more active metabolites.
Given the potent anticancer activity of forbesione, its O-demethylated derivative, this compound, represents a promising candidate for further investigation. The introduction of a hydroxyl group could enhance its interaction with key molecular targets in the apoptotic and cell cycle pathways, potentially leading to superior anticancer efficacy.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of forbesione as an anticancer agent, particularly for cholangiocarcinoma. Its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways makes it a compelling candidate for further development. This compound, as a derivative of forbesione, warrants thorough investigation to determine if the structural modification translates into improved pharmacological properties.
Future research should focus on:
-
Synthesis and Characterization: The chemical synthesis and full characterization of this compound.
-
In Vitro Evaluation: Comprehensive in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines and to elucidate its detailed mechanism of action.
-
Pharmacokinetic Studies: In vivo pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
In Vivo Efficacy and Toxicity: Evaluation of the antitumor efficacy and safety profile of this compound in relevant animal models.
The exploration of this compound holds the potential to yield a novel and effective therapeutic agent for the treatment of cancer.
References
- 1. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Forbesione From Garcinia hanburyiin Combination with 5-Fluorouracil on Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of forbesione isolated from Garcinia hanburyi on cholangiocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for O-Demethylforbexanthone MTT Assay in Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the cytotoxic effects of O-Demethylforbexanthone on cultured cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[1][2][3]
Introduction to this compound and Cell Viability Assays
This compound is a xanthone derivative, a class of compounds known for their potential biological activities, including anticancer properties. Evaluating the effect of such compounds on cell viability is a critical first step in drug discovery and development. The MTT assay is a reliable and straightforward method for this purpose.[1] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO) or other solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile, 96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile pipette tips and tubes
-
Hemocytometer or automated cell counter
Reagent Preparation
-
Complete Cell Culture Medium: Supplement the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Store at -20°C. Subsequent dilutions should be made in serum-free medium.
-
MTT Solution (5 mg/mL):
-
Solubilization Solution: Use 100% DMSO or a solution of 10% SDS in 0.01 M HCl.
MTT Assay Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution.
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or other solubilization solution to each well to dissolve the purple formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Cell Viability:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting a dose-response curve (percentage cell viability vs. log concentration of the compound) and using non-linear regression analysis.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 24 | 75.2 |
| 48 | 48.5 | |
| 72 | 25.1 | |
| HeLa (Cervical Cancer) | 24 | 88.9 |
| 48 | 62.3 | |
| 72 | 38.7 | |
| A549 (Lung Cancer) | 24 | 110.4 |
| 48 | 85.6 | |
| 72 | 55.9 |
Visualizations
Caption: Workflow of the MTT assay for assessing cell viability.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchhub.com [researchhub.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Apoptosis Assay with O-Demethylforbexanthone using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylforbexanthone, a xanthone derivative, is a potential candidate for cancer therapy due to its cytotoxic effects on various cancer cell lines. A key mechanism of action for many anti-cancer agents is the induction of apoptosis, or programmed cell death. This document provides a detailed protocol for quantifying apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it outlines a putative signaling pathway for this compound's pro-apoptotic activity based on related xanthone compounds.
Apoptosis is a regulated process characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[1][2][3] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[1][2][3]
Data Presentation
The following table summarizes the expected outcomes from the flow cytometry analysis, allowing for a clear comparison between different cell populations.
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Quadrant (in a dot plot) | Interpretation |
| Viable Cells | Negative | Negative | Lower Left (LL) | Healthy, non-apoptotic cells. |
| Early Apoptotic Cells | Positive | Negative | Lower Right (LR) | Cells in the early stages of apoptosis. |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Upper Right (UR) | Cells in the late stages of apoptosis or necrotic cells. |
| Necrotic Cells | Negative | Positive | Upper Left (UL) | Primarily necrotic cells with compromised membrane integrity without significant PS externalization. |
Experimental Protocols
Materials
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Protocol for Apoptosis Assay
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well in complete culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
-
Treatment with this compound:
-
Prepare various concentrations of this compound in complete culture medium. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) must be included.
-
Remove the medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Washing:
-
Following treatment, collect the culture medium (which contains floating dead cells) from each well into separate microcentrifuge tubes.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected culture medium for each sample.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining with Annexin V-FITC and Propidium Iodide:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for Apoptosis Assay.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of this compound is still under investigation, studies on the related compound Formoxanthone C suggest a potential pathway involving the inhibition of histone deacetylase 4 (HDAC4). HDACs are enzymes that play a crucial role in the regulation of gene expression. Their inhibition can lead to the expression of pro-apoptotic genes. This diagram illustrates a putative signaling cascade.
Caption: Putative Apoptosis Signaling Pathway.
References
- 1. Formoxanthone C, isolated from Cratoxylum formosum ssp. pruniflorum, reverses anticancer drug resistance by inducing both apoptosis and autophagy in human A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furanonaphthoquinones cause apoptosis of cancer cells by inducing the production of reactive oxygen species by the mitochondrial voltage-dependent anion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic, cell cycle, and chromosomal effects of methylxanthines in human tumor cells treated with alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing O-Demethylforbexanthone Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of a stock solution of O-Demethylforbexanthone in Dimethyl Sulfoxide (DMSO). This compound is a xanthone derivative investigated for its potential as a signaling inhibitor and its pharmacological activities, including the induction of apoptosis in cancer research.[1][2] Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is essential for accurate calculations and safe handling.
| Property | Value | Reference |
| CAS Number | 92609-77-3 | [1][2][3] |
| Molecular Formula | C₁₈H₁₄O₆ | [1][2][4] |
| Molecular Weight | 326.3 g/mol | [1][2][4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Application Notes
This compound is a valuable compound in drug discovery and biomedical research. Its primary applications stem from its biological activities, which include:
-
Signaling Pathway Inhibition: this compound is utilized in studies to investigate its role as an inhibitor of various cellular signaling pathways.
-
Pharmacological Research: The compound's pharmacological properties are explored to understand its potential therapeutic effects.[1]
-
Apoptosis Induction: Research suggests that this compound may induce apoptosis (programmed cell death), making it a subject of interest in oncology research.[2]
When preparing this compound for in vitro cell-based assays, it is crucial to maintain a low final concentration of the DMSO solvent to avoid cytotoxicity. Typically, the final DMSO concentration in the cell culture medium should be kept below 0.5%, with 0.1% being preferable.[5][6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or double nitrile).[7]
Safety Precautions
-
Consult the Safety Data Sheet (SDS): Always obtain and review the SDS provided by the supplier before handling this compound and DMSO.
-
Use a Fume Hood: To avoid inhalation of the powder, perform all weighing and initial dissolution steps within a chemical fume hood.[6]
-
Wear Appropriate PPE: Use a lab coat, safety goggles, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin.[7][8]
-
Avoid Contamination: Use sterile techniques and materials to prevent contamination of the stock solution, especially if it will be used in cell culture.
Stock Solution Preparation Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Procedure
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 326.3 g/mol x 1000 mg/g = 3.263 mg
-
-
Weigh the Compound: In a chemical fume hood, carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile amber glass vial or microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[5] When stored properly, solutions in DMSO are typically stable for several months. However, it is recommended to use the solution within one month if stored at -20°C.[5] Before use, allow an aliquot to equilibrate to room temperature for at least one hour.
Quantitative Data Summary
The following tables provide calculations for preparing common stock solution concentrations.
Mass of this compound for Stock Solutions in 1 mL of DMSO
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass required for 1 mL |
| 1 mM | 326.3 | 0.3263 mg |
| 5 mM | 326.3 | 1.6315 mg |
| 10 mM | 326.3 | 3.263 mg |
| 20 mM | 326.3 | 6.526 mg |
| 50 mM | 326.3 | 16.315 mg |
Dilution of 10 mM Stock Solution for Working Solutions
| Desired Working Concentration | Volume of 10 mM Stock | Final Volume | Final DMSO Concentration (if diluting in 1 mL) |
| 1 µM | 0.1 µL | 1 mL | 0.01% |
| 10 µM | 1 µL | 1 mL | 0.1% |
| 50 µM | 5 µL | 1 mL | 0.5% |
| 100 µM | 10 µL | 1 mL | 1.0% |
Note: It is recommended to perform serial dilutions for very low final concentrations to ensure accuracy.
Signaling Pathway Diagram (Generic Example)
The following diagram illustrates a generic signaling pathway that could be inhibited by a compound like this compound, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: Inhibition of a kinase cascade by this compound.
References
- 1. This compound | CAS:92609-77-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 92609-77-3 | SDA60977 [biosynth.com]
- 3. This compound | 92609-77-3 [chemicalbook.com]
- 4. PubChemLite - this compound (C18H14O6) [pubchemlite.lcsb.uni.lu]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. emulatebio.com [emulatebio.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols for In Vitro Studies of O-Demethylforbexanthone and Related Xanthones
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
O-Demethylforbexanthone is a xanthone derivative, a class of compounds commonly found in plants of the Garcinia genus.[1] Species of this genus have a history of use in traditional medicine for treating cancer.[2] Phytochemicals from Garcinia species, including xanthones, have demonstrated various anticancer properties such as inducing apoptosis (programmed cell death) and inhibiting cell proliferation and metastasis.[1][3] This document provides recommended starting concentrations, detailed experimental protocols, and potential signaling pathways to investigate for this compound, based on studies of similar compounds.
II. Optimal Concentration Range
Determining the optimal concentration of a test compound is crucial for in vitro studies. Based on the cytotoxic activities of extracts from Garcinia forbesii and the related caged xanthone, forbesione, a starting concentration range for this compound can be proposed.
Table 1: Cytotoxic Activity of Garcinia Extracts and Related Compounds
| Compound/Extract | Cell Line(s) | IC50 Value(s) | Reference |
| Garcinia forbesii n-hexane extract | MCF-7 (Breast Cancer) | 103.61 µg/mL | [4] |
| HepG2 (Liver Cancer) | 79.80 µg/mL | [4] | |
| Garcinia forbesii DCM extract | MCF-7 (Breast Cancer) | 397.61 µg/mL | [4] |
| HepG2 (Liver Cancer) | 83.23 µg/mL | [4] | |
| Garcinia forbesii ethyl acetate extract | MCF-7 (Breast Cancer) | 1,518.30 µg/mL | [4] |
| HepG2 (Liver Cancer) | 671.88 µg/mL | [4] | |
| Forbesione | Ham-1 (Cholangiocarcinoma) | Growth inhibition observed | [5] |
IC50: The concentration of a drug that gives half-maximal response.
Recommendation: For initial in vitro studies with purified this compound, a concentration range of 1 µM to 100 µM is recommended for screening. This range is typical for purified natural products and allows for the determination of a dose-response curve.
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
References
- 1. A Review of Herbal Medicine-Based Phytochemical of Garcinia as Molecular Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. A Review of Herbal Medicine-Based Phytochemical of Garcinia as Molecular Therapy for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. Antitumor effect of forbesione isolated from Garcinia hanburyi on cholangiocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Apoptosis: O-Demethylforbexanthone's Potential Investigated with Annexin V Staining
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, researchers are increasingly turning to natural compounds. O-Demethylforbexanthone, a xanthone derivative, is one such molecule of interest due to the known pro-apoptotic activities of this class of compounds. This application note details the use of Annexin V staining, a robust and widely accepted method, to detect and quantify apoptosis induced by this compound in cancer cells. This protocol provides researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the apoptotic potential of this and similar xanthone compounds.
Introduction to Apoptosis and Annexin V Staining
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] A key feature of early-stage apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to enable the detection of apoptotic cells.[2] When used in conjunction with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, Annexin V staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Xanthone derivatives, a class of naturally occurring compounds, have demonstrated significant anticancer properties, often through the induction of apoptosis.[4][5][6][7] Studies on various xanthones have shown their ability to trigger apoptotic pathways in a range of cancer cell lines.[4][8][9] This note provides a framework for investigating whether this compound exerts its cytotoxic effects through a similar mechanism.
Data Presentation: Quantifying Apoptosis
The pro-apoptotic effects of xanthone derivatives can be quantified by treating cancer cells with the compound of interest and analyzing the distribution of cell populations using Annexin V and PI staining followed by flow cytometry. While specific data for this compound is not yet publicly available, the following table represents typical quantitative data that could be obtained from such an experiment, based on studies of other xanthone derivatives.[9]
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| This compound | 25 | 42.6 ± 4.2 | 38.7 ± 3.9 | 18.7 ± 2.5 |
| This compound | 50 | 15.3 ± 2.8 | 55.4 ± 5.1 | 29.3 ± 3.7 |
| Positive Control (e.g., Doxorubicin) | 1 | 25.1 ± 3.0 | 45.8 ± 4.5 | 29.1 ± 3.3 |
Note: The data presented are representative and should be adapted based on experimental results.
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced apoptosis using Annexin V staining and flow cytometry.
Materials
-
Cancer cell line of interest (e.g., HeLa, HepG2, MCF-7)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Distilled water
-
Flow cytometer
Cell Culture and Treatment
-
Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Doxorubicin).
-
Incubate the cells for a predetermined time (e.g., 24, 48 hours).
Annexin V Staining Procedure[4][13][14][15][16]
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with distilled water to a 1X concentration.
-
Harvest Cells:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Wash Cells: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Mandatory Visualizations
Experimental Workflow for Annexin V Staining
Caption: Workflow for detecting apoptosis using Annexin V staining.
Proposed Signaling Pathway for Xanthone-Induced Apoptosis
Caption: Proposed intrinsic pathway of apoptosis induced by xanthones.
Conclusion
Annexin V staining coupled with flow cytometry is a powerful tool for the quantitative assessment of apoptosis. The protocols and representative data provided herein offer a solid foundation for researchers to investigate the pro-apoptotic potential of this compound and other novel xanthone derivatives. Understanding the mechanisms by which these compounds induce cancer cell death is a crucial step in the development of new and effective cancer therapies.
References
- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early detection of apoptosis using a fluorescent conjugate of annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for O-Demethylforbexanthone Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited specific experimental data is publicly available for O-Demethylforbexanthone. The following protocols and expected outcomes are based on established methodologies for the broader class of xanthone derivatives and their known anticancer properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
This compound is a synthetic derivative of the xanthone class of compounds.[1] Xanthones are a well-established class of heterocyclic compounds known for their diverse biological activities, including potent anticancer effects.[2][3][4][5] The anticancer mechanisms of xanthone derivatives often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key cellular signaling pathways.[2][4] this compound is utilized in research to investigate its cytotoxic effects on various cancer cell lines and to elucidate the molecular pathways involved in its activity, making it a compound of interest in the development of novel cancer therapeutics.[1]
These application notes provide detailed protocols for investigating the effects of this compound on cancer cells, including cell culture conditions, cytotoxicity assessment, and analysis of apoptosis, cell cycle, and protein signaling pathways.
Data Presentation: Efficacy of Xanthone Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various xanthone derivatives against several human cancer cell lines, as reported in the literature. This data provides a reference for the expected potency of compounds in this class.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dihydroxanthone | A549 | Lung Carcinoma | 3.90–5.50 | [2] |
| Dihydroxanthone | HepG2 | Hepatocellular Carcinoma | 4.50–10.0 | [2] |
| Dihydroxanthone | HT-29 | Colorectal Adenocarcinoma | 4.10–6.40 | [2] |
| Dihydroxanthone | PC-3 | Prostate Cancer | 3.20–4.60 | [2] |
| Prenylated Xanthone | CNE-1 | Nasopharyngeal Carcinoma | 3.35 | [2] |
| Prenylated Xanthone | A549 | Lung Carcinoma | 4.84 | [2] |
| Paeciloxanthone | HepG2 | Hepatocellular Carcinoma | 3.33 | [6] |
| Secalonic acid D | K562 | Chronic Myelogenous Leukemia | 0.43 | [6] |
| Secalonic acid D | HL60 | Promyelocytic Leukemia | 0.38 | [6] |
Experimental Protocols
Cell Culture
Objective: To maintain healthy and viable cancer cell lines for experimentation.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HepG2 - liver, MCF-7 - breast)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare a complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, and then neutralize the trypsin with complete growth medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks or plates at the desired density.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8][9]
Western Blotting
Objective: To analyze the expression levels of proteins involved in apoptosis and cell survival signaling pathways.
Materials:
-
Cancer cell lysates (from treated and untreated cells)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Experimental workflow for evaluating the anticancer effects of this compound.
Caption: Hypothetical signaling pathway modulated by this compound leading to apoptosis.
Caption: Logical relationship of experimental procedures and expected outcomes.
References
- 1. This compound | 92609-77-3 | SDA60977 [biosynth.com]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthone derivatives as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) Production Following O-Demethylforbexanthone Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of intracellular reactive oxygen species (ROS) in response to treatment with O-Demethylforbexanthone. The following sections include comprehensive experimental procedures, data presentation guidelines, and visual diagrams of the underlying cellular processes and workflows.
Introduction to Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•).[1][2][3] While they are natural byproducts of normal metabolic processes, excessive ROS production can lead to oxidative stress, a state implicated in various pathologies including cancer, neurodegenerative diseases, and diabetes.[4] The balance between ROS generation and elimination is crucial for maintaining cellular homeostasis.[5] Consequently, the modulation of ROS levels by therapeutic compounds is a significant area of investigation in drug development.
This compound and ROS Production
While the specific effects of this compound on ROS production are still under investigation, many natural compounds have been shown to influence intracellular ROS levels. This protocol provides a robust framework for determining if this compound induces or inhibits ROS production in a cell-based model.
Experimental Principle: The H2DCFDA Assay
The most common method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay.[6] H2DCFDA is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then trapped within the cell.[7] In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4][8] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[8]
Data Presentation
Quantitative data from ROS assays should be recorded systematically. The following tables provide a template for organizing your experimental results.
Table 1: this compound Dose-Response Effect on ROS Production
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation (SD) | Fold Change vs. Control |
| 0 (Vehicle Control) | 1.0 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control (e.g., H₂O₂) |
Table 2: Time-Course of ROS Production with this compound
| Time Point (hours) | Mean Fluorescence Intensity (MFI) at [X] µM this compound | Standard Deviation (SD) | Fold Change vs. Time 0 |
| 0 | 1.0 | ||
| 1 | |||
| 3 | |||
| 6 | |||
| 12 | |||
| 24 |
Experimental Protocols
This section provides detailed protocols for measuring ROS production in both adherent and suspension cells using the H2DCFDA assay.
Materials and Reagents
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Cell culture medium (phenol red-free recommended for fluorescence assays)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Hydrogen Peroxide (H₂O₂) or Tert-Butyl Hydroperoxide (TBHP))
-
Black, clear-bottom 96-well plates
-
Adherent or suspension cells of choice
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Treatment: The following day, remove the culture medium and treat the cells with varying concentrations of this compound diluted in fresh, serum-free, and phenol red-free medium. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock) and a positive control. Incubate for the desired time period.
-
H2DCFDA Staining:
-
Prepare a 10 µM working solution of H2DCFDA in pre-warmed, serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[4]
-
-
Fluorescence Measurement:
-
Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol for Suspension Cells
-
Cell Culture: Culture suspension cells to the desired density in appropriate culture flasks.
-
Cell Treatment: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh medium containing the desired concentrations of this compound, a vehicle control, or a positive control. Incubate for the specified time.
-
H2DCFDA Staining:
-
Centrifuge the treated cells (e.g., 500 x g for 5 minutes) and discard the supernatant.[4]
-
Wash the cell pellet once with warm PBS.
-
Resuspend the cells in a pre-warmed 10 µM H2DCFDA solution in serum-free medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate at 37°C for 30-45 minutes in the dark.
-
-
Fluorescence Measurement:
-
Centrifuge the stained cells and remove the H2DCFDA solution.
-
Resuspend the cell pellet in 200 µL of PBS.
-
Transfer 100 µL of the cell suspension to a black 96-well plate.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).
-
Analysis by Fluorescence Microscopy or Flow Cytometry
For a more detailed analysis, stained cells can be visualized using a fluorescence microscope to observe the subcellular localization of ROS production. Alternatively, flow cytometry can be used to quantify the percentage of ROS-positive cells and the mean fluorescence intensity per cell, providing more robust single-cell data.[9]
Visualization of Pathways and Workflows
The following diagrams illustrate the key cellular pathways and the experimental workflow described in this protocol.
Caption: Cellular sources and downstream effects of ROS.
Caption: Experimental workflow for measuring ROS production.
Caption: H2DCFDA assay mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reactive Oxygen Species: Beyond Their Reactive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Beneficial and Detrimental Effects of Reactive Oxygen Species on Lifespan: A Comprehensive Review of Comparative and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cellular Reactive Oxygen Species (ROS) Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
Application Notes and Protocols for Determining the Long-Term Stability of O-Demethylforbexanthone in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylforbexanthone is a xanthone derivative with potential therapeutic applications. When evaluating the in vitro efficacy and mechanism of action of any compound, it is crucial to understand its stability in the experimental environment. The composition of cell culture media, which includes salts, amino acids, vitamins, and serum proteins, can significantly impact the chemical stability of a test compound. Degradation of the compound over the course of an experiment can lead to inaccurate and misleading results, including an underestimation of its potency and the potential for degradation products to exert off-target effects.
These application notes provide a comprehensive framework for assessing the long-term stability of this compound in commonly used cell culture media. The protocols outlined below will guide researchers in designing and executing stability studies, quantifying the compound over time, and interpreting the results. Adherence to these guidelines will ensure the reliability and reproducibility of in vitro studies involving this compound.
Key Considerations for Stability Studies
Several factors can influence the stability of a compound in cell culture media:
-
Media Composition: Different basal media (e.g., DMEM, RPMI-1640, F-12) have varying compositions of salts, amino acids, and vitamins, which can affect compound stability.
-
Serum Presence and Concentration: Fetal Bovine Serum (FBS) contains enzymes and other proteins that can metabolize or bind to the test compound.
-
Incubation Conditions: Temperature, CO₂ levels, and light exposure can all contribute to compound degradation.
-
pH: The pH of the cell culture medium can influence the rate of hydrolysis and other chemical degradation pathways.
-
Presence of Cells: Cellular metabolism can be a primary driver of compound degradation. It is often useful to assess stability in both the presence and absence of cells.
Experimental Protocols
This section details the protocols for conducting a comprehensive stability study of this compound in cell culture media.
Materials and Reagents
-
This compound (high purity)
-
Cell culture media of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, tissue culture-treated plates (e.g., 24-well or 96-well)
-
Analytical grade solvents (e.g., acetonitrile, methanol, water) for HPLC/LC-MS/MS
-
Analytical standards of this compound for calibration curves
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound.
Detailed Protocol for Stability Assessment in Acellular Media
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare Working Solutions: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in two types of cell culture media: one with and one without 10% FBS. Prepare enough volume for all time points.
-
Incubation: Aliquot the working solutions into a multi-well plate. Seal the plate and incubate at 37°C in a humidified incubator with 5% CO₂.
-
Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot from each condition. The t=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
Protocol for Sample Preparation for HPLC or LC-MS/MS Analysis
A common method for preparing cell culture media samples for analysis is protein precipitation.
-
Thaw Samples: Thaw the collected samples on ice.
-
Protein Precipitation: To 100 µL of the cell culture media sample, add 300 µL of ice-cold acetonitrile. This will precipitate the proteins from the serum.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the analyte, to a new tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the HPLC or LC-MS/MS system.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying small molecules.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. The gradient should be optimized to achieve good separation of this compound from any potential degradation products.
-
Detection: Monitor the absorbance at the λmax of this compound.
-
Quantification: Create a standard curve by preparing serial dilutions of a known concentration of this compound. The concentration of the compound in the experimental samples can be determined by comparing their peak areas to the standard curve.
Data Presentation and Interpretation
The quantitative data obtained from the stability study should be summarized in a clear and structured table.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration in DMEM (µM) | % Remaining in DMEM | Concentration in DMEM + 10% FBS (µM) | % Remaining in DMEM + 10% FBS | Concentration in RPMI-1640 (µM) | % Remaining in RPMI-1640 | Concentration in RPMI-1640 + 10% FBS (µM) | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 10.00 | 100.0 | 10.00 | 100.0 | 10.00 | 100.0 | 10.00 | 100.0 |
| 2 | 9.95 | 99.5 | 9.80 | 98.0 | 9.98 | 99.8 | 9.85 | 98.5 |
| 4 | 9.90 | 99.0 | 9.65 | 96.5 | 9.92 | 99.2 | 9.70 | 97.0 |
| 8 | 9.82 | 98.2 | 9.40 | 94.0 | 9.85 | 98.5 | 9.50 | 95.0 |
| 24 | 9.50 | 95.0 | 8.50 | 85.0 | 9.60 | 96.0 | 8.80 | 88.0 |
| 48 | 9.10 | 91.0 | 7.20 | 72.0 | 9.25 | 92.5 | 7.90 | 79.0 |
| 72 | 8.70 | 87.0 | 6.10 | 61.0 | 8.90 | 89.0 | 6.80 | 68.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation:
-
A compound is generally considered stable if more than 90% remains after 24 hours.
-
The data can be used to calculate the half-life (t½) of this compound in each condition.
-
Significant differences in stability between serum-free and serum-containing media suggest potential enzymatic degradation or protein binding.
Hypothetical Signaling Pathway Investigation
Should this compound be found to be stable and possess biological activity, researchers may wish to investigate its mechanism of action. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
This diagram suggests that this compound might bind to a specific receptor, initiating a kinase cascade that ultimately leads to the activation of a transcription factor and subsequent changes in gene expression related to cellular processes like apoptosis or cell cycle arrest. This provides a testable hypothesis for further mechanistic studies.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for assessing the long-term stability of this compound in cell culture media. By carefully characterizing the stability of the compound, researchers can ensure the validity of their in vitro experimental data, leading to a more accurate understanding of its biological activity and potential as a therapeutic agent.
Troubleshooting & Optimization
O-Demethylforbexanthone solubility issues in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving O-Demethylforbexanthone in my aqueous buffer. Is this expected?
A: Yes, this is a common issue. Xanthones as a class of polyphenolic compounds are known for their poor water solubility due to their rigid, polycyclic aromatic structure.[1][2] This inherent hydrophobicity often leads to challenges in preparing aqueous stock solutions for in vitro assays and other experimental setups.
Q2: What are the primary reasons for the low aqueous solubility of xanthones like this compound?
A: The low aqueous solubility of xanthones stems from several factors:
-
High Lipophilicity: The aromatic ring structure makes the molecule nonpolar and thus poorly soluble in polar solvents like water.
-
Crystalline Structure: In their solid state, xanthone molecules are often tightly packed in a stable crystal lattice, which requires significant energy to break for dissolution to occur.
-
Limited Hydrogen Bonding: While possessing some oxygen atoms, the overall structure limits the number of effective hydrogen bonds that can be formed with water molecules.
Q3: Can I use a small amount of an organic solvent to prepare a stock solution?
A: Yes, this is a very common and often necessary first step. A concentrated stock solution of this compound can be prepared in a water-miscible organic solvent and then diluted into your aqueous experimental medium. However, it is crucial to keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically <1% and often <0.1%) to avoid solvent-induced artifacts in your experiments.
Q4: What are some common organic solvents to consider for creating a stock solution?
A: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly soluble compounds for biological assays. Other options include ethanol, methanol, and acetone.[3] The choice of solvent will depend on the nature of your experiment and any potential interactions with your biological system.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of Organic Stock Solution in Aqueous Buffer
Possible Cause 1: Exceeding the Aqueous Solubility Limit
-
Troubleshooting Step: Even with the use of an organic stock, the final concentration in the aqueous buffer may still be above the compound's solubility limit.
-
Recommendation: Perform a serial dilution of your stock solution into the aqueous buffer to determine the maximum achievable concentration before precipitation occurs. Visually inspect for any cloudiness or solid particles.
-
Possible Cause 2: pH of the Aqueous Buffer
-
Troubleshooting Step: The pH of your aqueous medium can significantly impact the solubility of ionizable compounds.
-
Recommendation: If this compound has acidic or basic functional groups, adjusting the pH of the buffer may improve its solubility. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial.[4]
-
Possible Cause 3: "Salting Out" Effect
-
Troubleshooting Step: High concentrations of salts in your buffer can decrease the solubility of nonpolar compounds.
-
Recommendation: If possible, try reducing the salt concentration of your buffer to see if it improves solubility.
-
Issue 2: Inconsistent Results in Biological Assays
Possible Cause 1: Compound Precipitation Over Time
-
Troubleshooting Step: Even if a solution appears clear initially, the compound may slowly precipitate out over the course of a long incubation period.
-
Recommendation: Prepare fresh dilutions of this compound immediately before each experiment. If long incubation times are necessary, consider solubility enhancement techniques.
-
Possible Cause 2: Adsorption to Plasticware
-
Troubleshooting Step: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., microplates, pipette tips), reducing the actual concentration in solution.
-
Recommendation: Consider using low-adhesion plasticware or pre-treating surfaces with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
-
Strategies for Solubility Enhancement
For experiments requiring higher concentrations of this compound in aqueous solutions, several formulation strategies can be employed. These are generally applicable to xanthones and other poorly soluble drugs.[5][6][7][8]
| Strategy | Description | Advantages | Disadvantages |
| Co-solvency | Using a mixture of water and a water-miscible organic solvent to increase solubility. | Simple and quick to implement. | The organic co-solvent may interfere with the experiment. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility. | Effective for ionizable compounds. | Not applicable to neutral compounds; pH change might affect the experiment. |
| Use of Surfactants | Incorporating non-ionic surfactants (e.g., Polysorbates, Cremophor EL) to form micelles that encapsulate the hydrophobic compound. | Can significantly increase apparent solubility. | Surfactants can have their own biological effects. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes, where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[6] | Can improve solubility and stability. | May alter the bioavailability and activity of the compound. |
| Nanotechnology | Formulating the compound into nanoparticles, nanoemulsions, or nanomicelles to increase surface area and dissolution rate.[1][2] | Can lead to significant improvements in solubility and bioavailability. | Requires specialized formulation expertise and equipment. |
| Solid Dispersions | Dispersing the compound in a solid carrier matrix (e.g., polymers like PVP, HPMC) to create an amorphous form with enhanced dissolution. | Can improve dissolution rate and apparent solubility. | May require specialized manufacturing techniques like spray drying or hot-melt extrusion. |
Experimental Protocols
Protocol 1: General Shake-Flask Method for Determining Equilibrium Solubility
This protocol provides a fundamental method for determining the equilibrium solubility of a compound in a specific solvent system.[9]
Materials:
-
This compound (solid powder)
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and appropriate solvents for preparing standard solutions
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on a shaker in a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the filtered sample and the standard solutions by HPLC.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.
-
Visualizations
Caption: Workflow for Determining Equilibrium Solubility using the Shake-Flask Method.
Caption: Troubleshooting Logic for this compound Precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: O-Demethylforbexanthone Experiments and DMSO Vehicle Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Demethylforbexanthone and utilizing Dimethyl Sulfoxide (DMSO) as a vehicle control in cytotoxicity experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in DMSO Vehicle Control Group
Possible Causes:
-
DMSO Concentration is Too High: DMSO can be toxic to cells in a dose-dependent manner. The sensitivity to DMSO varies significantly between cell lines.
-
Prolonged Exposure Time: The cytotoxic effects of DMSO can be exacerbated by longer incubation periods.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to DMSO than others. Primary cells are often more sensitive than established cell lines.
-
Improper DMSO Storage: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect its properties. It can also degrade over time, especially if not stored properly (protected from light and moisture).
-
Contamination: The DMSO stock solution may be contaminated with bacteria, fungi, or other cytotoxic substances.
Solutions:
-
Optimize DMSO Concentration:
-
Conduct a dose-response experiment with a range of DMSO concentrations (e.g., 0.05% to 2% v/v) on your specific cell line to determine the maximum non-toxic concentration.
-
Aim for the lowest possible final concentration of DMSO in your culture medium, ideally ≤ 0.5%, and for many cell lines, it is recommended to stay below 0.1%.[1][2]
-
-
Match Vehicle Control Concentration: Ensure the DMSO concentration in the vehicle control is equivalent to the highest concentration used to dissolve this compound.
-
Reduce Exposure Time: If possible, shorten the incubation period of the cells with the compound and vehicle.
-
Use High-Quality DMSO: Utilize sterile, high-purity, anhydrous DMSO.
-
Proper Storage: Store DMSO in small, single-use aliquots at room temperature or -20°C, protected from light and moisture, to prevent degradation and contamination.
-
Include Proper Controls: Always include an untreated cell control (cells in media alone) to compare with the vehicle control (cells in media with DMSO). A significant difference in viability between these two controls indicates DMSO-induced cytotoxicity.[3]
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results with this compound
Possible Causes:
-
Precipitation of this compound: The compound may precipitate out of the solution when diluted from the DMSO stock into the aqueous culture medium.
-
Variable DMSO Concentration: Inconsistent final DMSO concentrations across different wells or experiments.
-
Inaccurate Pipetting: Errors in serial dilutions can lead to significant inaccuracies in the final compound concentrations.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the results of viability assays.
Solutions:
-
Solubility Check: After diluting the this compound stock into the culture medium, visually inspect for any precipitation. If precipitation occurs, consider preparing a lower concentration stock in DMSO or exploring alternative solubilization methods.
-
Consistent Vehicle Concentration: Maintain a consistent final DMSO concentration across all experimental and control wells.
-
Careful Dilution Technique: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.
-
Optimize Cell Seeding: Determine the optimal cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase during the experiment.
Frequently Asked Questions (FAQs)
Q1: What is a safe concentration of DMSO to use as a vehicle control?
A1: There is no universal "safe" concentration of DMSO, as it is highly dependent on the cell line and the duration of the experiment. However, here are some general guidelines:
-
≤ 0.1% (v/v): Generally considered safe for most cell lines with minimal cytotoxic effects.[1][4]
-
0.1% - 0.5% (v/v): Tolerated by many robust cell lines for standard incubation times (24-72 hours).[1]
-
> 0.5% (v/v): Increased risk of cytotoxicity for many cell lines. Concentrations above 1-2% are often toxic.[5]
It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.
Q2: How should I prepare my this compound stock solution and working dilutions?
A2: this compound is soluble in DMSO.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% sterile DMSO (e.g., 10 mM or 100 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration in the highest concentration of this compound does not exceed the predetermined non-toxic limit for your cells. The same final DMSO concentration should be used for the vehicle control.
Q3: My vehicle control (DMSO) shows higher cell viability than my untreated control. Is this normal?
A3: In some cases, low concentrations of DMSO have been reported to stimulate cell proliferation in certain cell lines. If you observe a statistically significant increase in viability in your DMSO control compared to the untreated control, it is important to report this finding. For calculating the specific effect of this compound, you should normalize your data to the vehicle control (cells + DMSO) rather than the untreated control.
Q4: How do I properly account for the vehicle effect when analyzing my data?
A4: The viability of cells treated with this compound should be calculated relative to the vehicle control group, not the untreated cell group.
Percent Viability Calculation:
-
Treated Cells: Cells with this compound in DMSO-containing medium.
-
Vehicle Control: Cells with the same concentration of DMSO in the medium as the treated cells.
-
Blank: Medium only (no cells).
Data Presentation
Table 1: General Recommended DMSO Concentrations for In Vitro Assays
| DMSO Concentration (v/v) | Expected Effect on Most Cell Lines | Recommendations |
| < 0.1% | Generally considered non-toxic and safe for most applications.[1][4] | Ideal for sensitive cell lines and long-term exposure studies. |
| 0.1% - 0.5% | May be tolerated by many cancer cell lines without significant cytotoxicity.[1] | A common working range, but validation for your specific cell line is essential. |
| 0.5% - 1.0% | Increased potential for cytotoxicity, cellular differentiation, or other off-target effects.[5] | Use with caution and only after thorough validation. May be acceptable for short-term assays. |
| > 1.0% | Often cytotoxic to a wide range of cell lines.[5] | Generally not recommended for use as a vehicle control in cell-based assays. |
Table 2: Troubleshooting Summary for Unexpected Vehicle Control Cytotoxicity
| Symptom | Potential Cause | Recommended Action |
| High cell death in vehicle control | DMSO concentration too high | Perform a DMSO dose-response curve to determine the No-Observed-Adverse-Effect-Level (NOAEL). Keep the final DMSO concentration below this level. |
| Results vary between experiments | Inconsistent DMSO concentration | Ensure the final DMSO concentration is identical in all wells for a given experiment and across replicate experiments. Prepare a master mix of the vehicle control. |
| Gradual increase in vehicle control toxicity over time | DMSO degradation/contamination | Use fresh, high-purity, sterile-filtered DMSO. Aliquot stock solutions to minimize contamination and degradation from repeated opening. Store properly. |
| Vehicle control viability is lower than the untreated control | Inherent DMSO toxicity | This is expected to some degree. Normalize your drug treatment data to the vehicle control to specifically assess the effect of your compound. Report the difference between untreated and vehicle controls. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of DMSO
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density for a 24-72 hour incubation period and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. For example, create final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium alone as the untreated control).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control (0% DMSO). The highest concentration of DMSO that does not cause a significant reduction in cell viability is your maximum non-toxic concentration.
Protocol 2: General Cytotoxicity Assay for this compound using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control. Include an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Mandatory Visualization
Signaling Pathway Diagrams
Xanthones, the class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells through various signaling pathways. The following diagrams illustrate the potential mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the intrinsic apoptosis pathway by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
optimizing O-Demethylforbexanthone concentration for maximum effect
Disclaimer: The following information is based on research conducted on structurally similar xanthone derivatives isolated from Garcinia cowa, the natural source of O-Demethylforbexanthone. As specific data for this compound is limited, this guide provides a starting point for researchers. Optimal concentrations and protocols should be determined empirically for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of xanthones from Garcinia cowa?
A1: Xanthones isolated from Garcinia cowa have demonstrated significant cytotoxic activity against various cancer cell lines. Their primary mechanism of action is believed to be the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[1][2]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on studies of analogous xanthones from Garcinia cowa, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest.[3]
Q3: What are the common solvents for dissolving this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which signaling pathways are likely affected by this compound?
A4: Research on related xanthones from Garcinia species suggests that the PI3K/AKT/mTOR and MAPK/ERK signaling pathways are potential targets.[3][4][5] These pathways are crucial regulators of cell proliferation, survival, and apoptosis. Inhibition of these pathways by xanthones can lead to the observed anti-cancer effects.
Troubleshooting Guides
Issue 1: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent system. It is also recommended to vortex the stock solution before each use.
-
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting Step: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. It is advisable to test a broader range of concentrations (e.g., up to 100 µM) or screen a panel of different cell lines to identify a more sensitive model.
-
-
Possible Cause 3: Incorrect Assay Endpoint.
-
Troubleshooting Step: The time course of apoptosis and cell death can vary. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing the maximum effect.
-
Issue 2: High background or inconsistent results in Western blot analysis for signaling pathway proteins.
-
Possible Cause 1: Suboptimal Antibody Performance.
-
Troubleshooting Step: Ensure that the primary antibodies for key signaling proteins (e.g., phospho-AKT, phospho-ERK) have been validated for the specific application and species. Titrate the antibody concentration to find the optimal signal-to-noise ratio.
-
-
Possible Cause 2: Inadequate Cell Lysis or Protein Extraction.
-
Troubleshooting Step: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins. Ensure complete cell lysis by sonication or other appropriate methods.
-
-
Possible Cause 3: Variability in Treatment Time.
-
Troubleshooting Step: Activation and inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) after treatment with this compound to identify the peak of signaling modulation.
-
Data Presentation
Table 1: Cytotoxic Activity (IC50) of Xanthone Derivatives from Garcinia cowa against Various Cancer Cell Lines.
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | PANC-1 (Pancreatic Cancer) | HL-7702 (Normal Liver) | Reference |
| Cowaxanthone G | 8.09 ± 0.78 µM | 12.57 ± 4.30 µM | 14.80 ± 8.68 µM | 11.00 ± 4.36 µM | [1] |
| Cowaxanthone H | > 50 µM | > 50 µM | > 50 µM | > 50 µM | [1] |
Note: The data presented above is for Cowaxanthone G and H, compounds structurally related to this compound. This data can be used as a reference for designing experiments with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of this compound from a concentrated stock solution in DMSO. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K/AKT and MAPK/ERK Pathways
This protocol outlines the steps to investigate the effect of this compound on key signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and ERK, as well as downstream targets like mTOR and p70S6K, overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Mandatory Visualization
Caption: Putative inhibition of the PI3K/AKT signaling pathway by this compound.
Caption: Potential inhibition points of this compound in the MAPK/ERK pathway.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Xanthones from Garcinia nujiangensis Suppress Proliferation, and Induce Apoptosis via PARP, PI3K/AKT/mTOR, and MAPK/ERK Signaling Pathways in Human Ovarian Cancers Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Xanthones from Garcinia nujiangensis Suppress Proliferation, and Induce Apoptosis via PARP, PI3K/AKT/mTOR, and MAPK/ERK Signaling Pathways in Human Ovarian Cancers Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid artifacts in flow cytometry with O-Demethylforbexanthone
Welcome to the Technical Support Center for Flow Cytometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts in their flow cytometry experiments, with a special focus on considerations when introducing new compounds such as O-Demethylforbexanthone.
Disclaimer: The following guide provides general best practices for flow cytometry. The specific properties of any new compound, including this compound, should be experimentally determined to assess its potential impact on your assay.
Troubleshooting Guides
This section provides solutions to common problems encountered during flow cytometry experiments.
Question: I'm observing high background fluorescence in my samples. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence | Cells naturally contain fluorescent molecules like NADH and riboflavins.[1] To mitigate this, select fluorochromes that emit in the red or far-red spectrum where autofluorescence is minimal.[2][3] Alternatively, use brighter fluorochromes to increase the signal-to-noise ratio.[1] An unstained control is essential to determine the baseline autofluorescence of your cells.[1][3] |
| Nonspecific Antibody Binding | Antibodies can bind to cells in a non-antigen-specific manner, often through Fc receptors.[4] To prevent this, use an Fc blocking reagent before staining.[1][4] Titrating your antibodies to find the optimal concentration is also crucial to minimize nonspecific binding.[2][4] |
| Dead Cells | Dead cells are known to bind nonspecifically to antibodies and exhibit increased autofluorescence. It is critical to include a viability dye in your staining panel to exclude dead cells from your analysis. |
| Compound-Induced Fluorescence | When introducing a new compound like this compound, it may possess inherent fluorescent properties that contribute to background signal. It is essential to run a control with cells incubated with the compound alone to assess its fluorescence spectrum and intensity. |
Question: My fluorescent signal is weak or absent. What should I check?
Answer: A weak or nonexistent signal can be frustrating. Here are several potential reasons and how to address them.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Target Antigen Expression | The protein of interest may be expressed at low levels in your cells of interest. Ensure you are using a bright fluorochrome for low-abundance targets.[2] |
| Suboptimal Antibody Concentration | Using too little antibody will result in a weak signal. It is important to perform antibody titration to determine the optimal staining concentration.[2][4] |
| Incorrect Instrument Settings | The laser and filter settings on the cytometer must be appropriate for the fluorochromes you are using.[5] Ensure the correct lasers are on and the appropriate filters are in place. Also, check that the photomultiplier tube (PMT) voltages are set correctly.[4] |
| Photobleaching | Fluorochromes can lose their fluorescence upon exposure to light. Always store and handle fluorescently labeled reagents in the dark.[2] |
| Issues with Intracellular Staining | For intracellular targets, ensure that your fixation and permeabilization protocol is effective and validated for your target and cell type. |
Question: I'm seeing unexpected cell populations or data spread. What could be the issue?
Answer: Artifacts in your data can manifest as unexpected populations or excessive spread, making gating difficult.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Aggregates (Doublets) | When two or more cells stick together, they are registered as a single event with higher fluorescence, which can be misinterpreted as a unique cell population.[6] Use proper gating strategies (e.g., FSC-A vs. FSC-H) to exclude doublets. Filtering your samples through a cell strainer before acquisition is also recommended.[7] |
| Spectral Overlap (Spillover) | In multicolor experiments, the emission spectrum of one fluorochrome can "spill over" into the detector for another.[8] This must be corrected through a process called compensation.[8] Running single-stained compensation controls for each fluorochrome in your panel is essential for accurate compensation.[8][9] |
| Instrument Clogging | A clog in the fluidics can lead to a decreased event rate and inconsistent data.[7] Ensure your samples are properly filtered and at an appropriate cell concentration (typically 1-10 million cells/mL).[7] |
| Data Analysis Artifacts | The way data is processed and visualized can sometimes create apparent artifacts. It's important to use appropriate scaling and transformations for your data.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I suspect artifacts in my flow cytometry data?
A1: The first step is to carefully review your experimental controls.[4] Your unstained control, single-stain compensation controls, and Fluorescence Minus One (FMO) controls are critical for identifying and troubleshooting artifacts.[3][8][11]
Q2: How can I determine if a new compound, like this compound, is causing artifacts?
A2: To assess the impact of a new compound, you should run several controls:
-
Unstained cells + compound: This will reveal if the compound itself is fluorescent and at what wavelength.
-
Stained cells (without compound) vs. Stained cells + compound: This comparison will show if the compound alters the fluorescence of your labeled antibodies or induces any other changes in your cell populations.
Q3: What are FMO controls and why are they important?
A3: Fluorescence Minus One (FMO) controls are samples stained with all the fluorochromes in your panel except for one.[11] They are crucial for setting accurate gates in multicolor experiments, as they reveal the spread of fluorescence from other channels into the channel of the missing fluorochrome.[11]
Q4: How often should I calibrate my flow cytometer?
A4: Your flow cytometer should be calibrated regularly, ideally daily, using standardized beads. This ensures consistent performance and allows for the comparison of data collected on different days.
Experimental Protocols
Protocol 1: Antibody Titration
-
Prepare a series of dilutions of your fluorescently labeled antibody. A two-fold serial dilution starting from the manufacturer's recommended concentration is a good starting point.
-
Aliquot the same number of cells into each tube.
-
Add the different concentrations of the antibody to the corresponding tubes.
-
Incubate as per your standard staining protocol.
-
Wash the cells to remove unbound antibody.
-
Acquire the samples on the flow cytometer using consistent settings.
-
Analyze the data to determine the concentration that gives the best separation between the positive and negative populations with the lowest background (Stain Index).
Protocol 2: Preparation of Compensation Controls
-
For each fluorochrome in your multicolor panel, prepare a separate tube of cells (or compensation beads).
-
Stain each tube with one of the fluorescently labeled antibodies from your panel.
-
It is crucial that the single-stained controls are at least as bright as the signal you expect in your fully stained sample.[3]
-
Include an unstained control.
-
Process these controls in the same way as your experimental samples.
-
Acquire the single-stained controls on the flow cytometer and use the software's compensation wizard to calculate the spillover matrix.
Visualizations
Caption: A general workflow for troubleshooting artifacts in flow cytometry data.
Caption: Essential experimental controls for a multicolor flow cytometry experiment.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 3. bosterbio.com [bosterbio.com]
- 4. biocompare.com [biocompare.com]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Flow Cytometry Controls - Tips for Better Data | BD Biosciences [bdbiosciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Flow cytometry bioinformatics - Wikipedia [en.wikipedia.org]
- 11. How to Set Up Proper Controls for Your Flow Cytometry Experiment [synapse.patsnap.com]
O-Demethylforbexanthone stability and storage conditions
This technical support center provides guidance on the stability and storage of O-Demethylforbexanthone for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed vial at 2-8°C. Under these conditions, the product can be stored for up to 24 months.[1]
Q2: How should I store this compound solutions?
It is highly recommended to prepare and use solutions on the same day.[1] If it is necessary to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C.[1] These aliquots are generally usable for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO (Dimethyl Sulfoxide), and Acetone.[1]
Q4: What is the general stability of xanthone derivatives to pH?
The stability of xanthone derivatives is often pH-dependent. Some studies on other xanthones have shown greater stability in pH ranges close to that of skin.[2] For example, the thermal degradation of mangiferin, a C-glucosyl xanthone, demonstrated higher stability at a lower pH of 3 and 4.[3][4] It is generally observed that polyphenolic compounds can be more unstable at higher pH levels.[5]
Q5: How stable are xanthones to temperature?
Thermal degradation of xanthones is a key consideration. Studies on related compounds like mangiferin show that the rate of degradation increases with rising temperature.[3][4] While one study indicated that the basic xanthone structure can be stable up to 180°C during extraction, this may not reflect stability in solution or during long-term storage.[6]
Q6: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
This issue could be related to the degradation of this compound.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that both the solid compound and any prepared solutions have been stored according to the recommended guidelines (see FAQs).
-
Prepare Fresh Solutions: If stock solutions have been stored for an extended period or at improper temperatures, discard them and prepare fresh solutions for your experiment.
-
pH of the Medium: Consider the pH of your experimental buffer or medium. Based on data from related xanthones, this compound may be more stable in slightly acidic conditions. If your experimental conditions are alkaline, the compound may be degrading more rapidly.
-
Protect from Light: Minimize exposure of your solutions to direct light. Use amber vials or cover your experimental setup with aluminum foil.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container |
| Solid | 2-8°C | Up to 24 months | Tightly sealed vial |
| Stock Solution | -20°C | Up to 2 weeks | Tightly sealed aliquots |
Table 2: General Stability of Xanthone Derivatives (Inferred for this compound)
| Condition | General Trend | Recommendations for this compound |
| pH | More stable at lower pH (e.g., 3-4 for mangiferin).[3][4] Degradation can occur at neutral to alkaline pH.[2][5] | Use buffers in the slightly acidic range if experimentally feasible. Avoid prolonged exposure to alkaline conditions. |
| Temperature | Degradation rate increases with temperature.[3][4] | Maintain solutions at the lowest practical temperature for your experiment. Store stock solutions at -20°C. |
| Light | Xanthone derivatives can be photosensitive.[7][8] | Protect solutions from light by using amber vials or foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -20°C for up to two weeks.
Visualizations
Diagram 1: General Troubleshooting Workflow for Stability Issues
References
- 1. This compound | CAS:92609-77-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modeling of thermal degradation kinetics of the C-glucosyl xanthone mangiferin in an aqueous model solution as a function of pH and temperature and protective effect of honeybush extract matrix [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemopreventive action of xanthone derivatives on photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Xanthone Derivative Bioavailability in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of xanthone derivative bioavailability in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing probable causes and step-by-step solutions.
Issue 1: Xanthone derivative precipitates in cell culture medium upon addition of DMSO stock solution.
-
Probable Cause 1: Low Aqueous Solubility. Xanthone derivatives are often highly hydrophobic and will precipitate when the concentration of the organic solvent (like DMSO) is significantly diluted in the aqueous cell culture medium.
-
Solution 1: Optimize DMSO Concentration and Addition Technique.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible to avoid cytotoxicity, typically below 0.5%, although this can be cell-line dependent. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, perform serial dilutions in your cell culture medium.
-
Mixing Technique: Add the xanthone derivative stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Probable Cause 2: Media Composition and Temperature. Components in the cell culture medium, such as salts and proteins, can influence the solubility of your compound. Temperature shifts can also cause precipitation.
-
Solution 2: Adjust Media and Temperature Conditions.
-
Serum Concentration: Increasing the serum concentration in the medium (e.g., from 5% to 10% FBS) can sometimes improve the solubility of hydrophobic compounds.
-
Pre-warm Medium: Always use pre-warmed (37°C) cell culture medium for dilutions to prevent precipitation caused by temperature shock.
-
Issue 2: Low cellular uptake and efficacy of the xanthone derivative, even with apparent solubility.
-
Probable Cause 1: Poor Membrane Permeability. The xanthone derivative, although solubilized in the medium, may not efficiently cross the cell membrane to reach its intracellular target.
-
Solution 1: Employ Bioavailability Enhancement Techniques.
-
Nanoformulation: Encapsulate the xanthone derivative into nanoparticles (e.g., polymeric nanoparticles like PLGA, or lipid-based nanoparticles like SLNs) or nanoemulsions. These formulations can enhance cellular uptake through endocytosis.[1]
-
Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to increase the aqueous solubility and facilitate transport across the cell membrane.[2]
-
-
Probable Cause 2: Instability in Culture Medium. The xanthone derivative may degrade over the course of the experiment in the cell culture medium.
-
Solution 2: Assess Compound Stability.
-
Incubate the xanthone derivative in cell culture medium for the duration of your experiment.
-
At various time points, collect aliquots and analyze the concentration of the intact compound using a suitable analytical method like HPLC.
-
Issue 3: High cytotoxicity observed with blank nanoformulations.
-
Probable Cause: Cytotoxicity of Formulation Components. The materials used to prepare the nanoparticles (e.g., polymers, surfactants) may themselves be cytotoxic at the concentrations used.
-
Solution: Optimize Formulation and Perform Controls.
-
Material Selection: Choose biocompatible and biodegradable materials for your nanoformulations, such as PLGA for polymeric nanoparticles or lipids like stearic acid for SLNs.
-
Concentration Optimization: Titrate the concentration of surfactants and other excipients to the lowest effective concentration.
-
Blank Controls: Always include a "blank" nanoparticle control (nanoparticles without the encapsulated xanthone derivative) in your cytotoxicity assays at concentrations equivalent to those used for the drug-loaded nanoparticles. This will allow you to distinguish between the cytotoxicity of the drug and the delivery vehicle.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my xanthone derivative is not dissolving in my cell culture medium?
A1: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent, most commonly dimethyl sulfoxide (DMSO). Then, perform serial dilutions in your pre-warmed cell culture medium, ensuring the final DMSO concentration remains non-toxic to your cells (typically <0.5%).
Q2: How can I increase the solubility of my xanthone derivative in cell culture medium?
A2: Several methods can be employed:
-
Nanoformulations: Encapsulating your xanthone derivative in polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), or nanoemulsions can significantly improve its aqueous dispersibility and cellular uptake.[1][4]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Chemical Modification: While more complex, chemical modifications like glycosylation or esterification can improve the water solubility of xanthone derivatives.
Q3: What are the advantages of using a nanoformulation approach?
A3: Nanoformulations offer several advantages for delivering poorly soluble compounds like xanthone derivatives in cell culture:
-
Increased Bioavailability: They can enhance the solubility and stability of the compound in aqueous media.[4]
-
Enhanced Cellular Uptake: Nanoparticles are often taken up by cells through endocytosis, providing an alternative entry mechanism for compounds with poor membrane permeability.[1]
-
Sustained Release: Nanoformulations can be designed to provide a sustained release of the encapsulated compound over time.
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific cell types.
Q4: How do I choose between different types of nanoformulations?
A4: The choice of nanoformulation depends on your specific experimental needs:
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable and offer good control over release kinetics. They are suitable for sustained-release applications.
-
Solid Lipid Nanoparticles (SLNs): Made from biocompatible lipids, they are generally considered to have low toxicity. They are a good option for improving oral bioavailability and can be prepared by methods like hot melt homogenization.
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes, which can enhance the solubility of lipophilic drugs.
Q5: How can I determine if my efforts to improve bioavailability are successful?
A5: You can assess the success of your bioavailability enhancement strategy through several methods:
-
Solubility Measurement: Quantify the increase in the aqueous solubility of your xanthone derivative.
-
Cellular Uptake Studies: Measure the intracellular concentration of the xanthone derivative using techniques like HPLC or fluorescence microscopy (if the compound is fluorescent or tagged).
-
Efficacy Assays: Compare the biological activity (e.g., cytotoxicity, inhibition of a signaling pathway) of the formulated xanthone derivative to the free compound. An increase in potency at a lower concentration suggests improved bioavailability.
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of xanthone derivative bioavailability using different methods.
Table 1: Solubility Enhancement of Xanthone Derivatives
| Xanthone Derivative | Enhancement Method | Fold Increase in Aqueous Solubility | Reference |
| α-Mangostin | γ-Cyclodextrin Inclusion Complex | 31.74-fold | [2] |
| α-Mangostin | Nanomicelle Formulation | >10,000-fold | [4] |
Table 2: Comparative Efficacy of Formulated vs. Unformulated Xanthone Derivatives
| Xanthone Derivative | Formulation | Cell Line | IC50 (µg/mL) - Formulated | IC50 (µg/mL) - Unformulated | Reference |
| α-Mangostin | PLGA Nanoparticles | Pancreatic Cancer Cells | Lower than free α-mangostin | - | [4] |
| α-Mangostin | β-Cyclodextrin Nanoparticles | LU-1 (Human Lung Adenocarcinoma) | 8.86 | - | [4] |
| α-Mangostin | β-Cyclodextrin Nanoparticles | HL-60 (Human Promyelocytic Leukemia) | 9.86 | - | [4] |
Experimental Protocols
Protocol 1: Preparation of α-Mangostin-Loaded PLGA Nanoparticles by Emulsion-Diffusion-Evaporation
This protocol is adapted from a method for preparing α-mangostin-loaded polymeric nanoparticles.[2]
Materials:
-
α-Mangostin
-
Poly(D,L-lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of α-mangostin and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: Preparation of α-Mangostin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Melt Homogenization
This protocol is based on a method for preparing α-mangostin-loaded SLNs.[5][6]
Materials:
-
α-Mangostin
-
Solid lipid (e.g., Stearic acid, Precirol ATO 5)
-
Surfactant (e.g., Poloxamer 407)
-
Co-surfactant (e.g., Sodium taurocholate)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Add the α-mangostin to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 15,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Lyophilization (Optional): The SLN dispersion can be lyophilized with a cryoprotectant to produce a dry powder for long-term storage.
Protocol 3: Quantification of Intracellular α-Mangostin by HPLC-UV
This protocol provides a general method for extracting and quantifying intracellular α-mangostin.
Materials:
-
Cells treated with α-mangostin
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol
-
Acetonitrile
-
Cell scraper
-
Microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add a known volume of methanol to each well and scrape the cells.
-
Extraction: Transfer the cell lysate to a microcentrifuge tube. Vortex vigorously and then centrifuge at high speed to pellet the cell debris.
-
Sample Preparation: Collect the supernatant, which contains the extracted α-mangostin. If necessary, evaporate the solvent and reconstitute in the mobile phase. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detector set at the wavelength of maximum absorbance for α-mangostin (around 245 nm, 317 nm, or 350 nm).
-
Quantification: Create a standard curve using known concentrations of α-mangostin to quantify the amount in your cell extracts.
-
Signaling Pathways and Experimental Workflows
Xanthone-Induced Apoptosis Signaling Pathway
Xanthone derivatives, such as α-mangostin, can induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
References
- 1. Nanoformulations of α-Mangostin for Cancer Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Mangostin/γ-Cyclodextrin Inclusion Complex: Formation and Thermodynamic Study [mdpi.com]
- 3. Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle Drug Delivery Systems for α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
minimizing off-target effects of O-Demethylforbexanthone
Technical Support Center: O-Demethylforbexanthone
Disclaimer: this compound (ODF) is a specialized research compound. The following guidance is based on established principles for small molecule kinase inhibitors. Researchers should perform comprehensive selectivity profiling to accurately interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays at concentrations where we don't expect full inhibition of our primary target, Kinase A. Could this be due to off-target effects?
A1: Yes, unexpected cytotoxicity is a strong indicator of off-target activity. While ODF is designed for Kinase A, it may inhibit other kinases or cellular proteins essential for cell survival, particularly at higher concentrations. It is critical to correlate the observed phenotype with on-target inhibition of Kinase A through direct biochemical readouts.[1]
Q2: Our phenotypic results with ODF are inconsistent across different cell lines. Why might this be happening?
A2: This inconsistency often points to differences in the cellular context, which can include the expression of off-target kinases. A cell line might be more sensitive to ODF if it expresses a vulnerable off-target that is absent or expressed at lower levels in other lines.
Q3: We've confirmed ODF is inhibiting Kinase A in our cells, but we are not seeing the expected downstream phenotype. What could be the cause?
A3: This could be due to the activation of compensatory signaling pathways. When a primary pathway is inhibited, cells can sometimes adapt by upregulating parallel pathways to maintain survival.
Q4: How can we proactively assess the off-target profile of this compound?
A4: A tiered approach is recommended. Start with a broad kinase selectivity panel to identify potential off-target kinases.[2][3][4][5] Follow up with safety pharmacology assays for common liabilities, such as hERG channel inhibition and Cytochrome P450 (CYP) inhibition, which are critical for drug development.[6][7][8][9][10][11][12][13][14]
Q5: What is a good starting point for a kinase selectivity panel?
A5: A panel that covers a diverse representation of the human kinome is ideal. There are commercially available services that offer profiling against hundreds of kinases. For initial screens, a smaller, more focused panel representing different kinase families can be a cost-effective starting point.
Troubleshooting Guides
Issue 1: High Cytotoxicity Unrelated to On-Target Inhibition
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for the inhibition of Kinase A and its downstream signaling. A large discrepancy suggests off-target toxicity.[1]
-
Consult Kinome Profiling Data: Check for potent inhibition of kinases known to be essential for cell survival.
-
Use a Structurally Distinct Kinase A Inhibitor: Comparing the effects of a different inhibitor for the same target can help differentiate on-target from off-target effects.
Issue 2: Inconsistent Phenotypes Across Cell Lines
Troubleshooting Steps:
-
Characterize the Kinome of Your Cell Lines: Use proteomics or transcriptomics to determine the expression levels of potential off-target kinases.
-
Validate On-Target Engagement: Confirm that ODF is effectively inhibiting Kinase A in all tested cell lines using a downstream biomarker (e.g., phosphorylation of a direct substrate).
Issue 3: Activation of Compensatory Pathways
Troubleshooting Steps:
-
Probe for Activation of Compensatory Pathways: Perform western blots for key nodes of other survival pathways (e.g., p-Akt, p-STAT3).
-
Utilize a Combination Therapy Approach: If a compensatory pathway is activated, consider co-treatment with an inhibitor of that pathway to enhance the desired effect.
Data Presentation
Table 1: Selectivity Profile of this compound (ODF)
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target/On-target) |
| Kinase A (On-Target) | 15 | - |
| Kinase B | 300 | 20x |
| Kinase C | 1,200 | 80x |
| Kinase D | >10,000 | >667x |
This table illustrates how to present selectivity data, comparing the potency of ODF against its intended target versus other kinases.
Table 2: Safety Pharmacology Profile of ODF
| Assay | Endpoint | Result (IC50) |
| hERG Inhibition | Electrophysiology | > 30 µM |
| CYP3A4 Inhibition | LC-MS/MS | 15 µM |
| CYP2D6 Inhibition | LC-MS/MS | > 50 µM |
This table provides a clear summary of ODF's performance in key safety assays.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol is based on a luminescent assay format that quantifies the amount of ATP remaining in solution following a kinase reaction.
-
Compound Preparation: Prepare a high-concentration stock of ODF in 100% DMSO. Perform serial dilutions in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted ODF or vehicle (DMSO). Add a mixture containing the specific kinase and its substrate in kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes, ensuring the reaction is in the linear range.[5]
-
Detection: Add a kinase-glo reagent to each well. This reagent depletes the remaining ATP, generating a luminescent signal that is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each ODF concentration relative to the vehicle control and determine the IC50 values.[15]
Protocol 2: hERG Inhibition Assay (Automated Patch Clamp)
This protocol outlines the general steps for assessing hERG channel inhibition.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Prepare various concentrations of ODF. The automated system applies the compound sequentially to the same cell.[7]
-
Electrophysiology: A whole-cell patch-clamp technique is used to measure the hERG current. The system records the tail-current, which is indicative of channel activity.[7][11]
-
Data Analysis: The percent change in the hERG tail-current is calculated. For concentration-response tests, an IC50 value is determined. A known hERG inhibitor, like E-4031, is used as a positive control.[7]
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay
This protocol is for determining the IC50 of ODF against major CYP isoforms.
-
Incubation: Incubate human liver microsomes with an isoform-specific substrate and a range of ODF concentrations.[6]
-
Metabolite Formation: At the end of the incubation period, monitor the formation of metabolites using LC-MS/MS.[6]
-
Data Analysis: The reduction in metabolite formation compared to the vehicle control is used to calculate the IC50 value, which is the concentration of ODF that produces 50% inhibition.[6][9]
Visualizations
Caption: ODF's intended and unintended signaling pathway interactions.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical decision tree for lead optimization based on off-target data.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Selectivity Profiling System: TK-3 Protocol [promega.com]
- 3. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. criver.com [criver.com]
- 11. evotec.com [evotec.com]
- 12. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 14. enamine.net [enamine.net]
- 15. benchchem.com [benchchem.com]
dealing with autofluorescence in O-Demethylforbexanthone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to autofluorescence in studies involving O-Demethylforbexanthone.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound experiments?
A1: Autofluorescence is the natural emission of light by biological materials when excited by a light source.[1] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as collagen, elastin, riboflavin, NADH, and lipofuscin.[1][2] In the context of this compound studies, autofluorescence can be problematic as it can mask the specific fluorescent signal from your compound of interest, leading to a low signal-to-noise ratio and making it difficult to accurately quantify or localize this compound.[1]
Q2: I am observing high background fluorescence in my control samples (not treated with this compound). What are the likely sources?
A2: High background fluorescence in control samples is a clear indicator of autofluorescence. The primary sources can be categorized as follows:
-
Endogenous Fluorophores: Molecules naturally present in your cells or tissue, such as collagen, NADH, and flavins, are common sources of autofluorescence, typically emitting in the blue to green spectral range.[1][3] Lipofuscin, an age-related pigment, is also a potent source of broad-spectrum autofluorescence.[3]
-
Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde can induce autofluorescence by reacting with amines and proteins in the tissue.[1][2]
-
Sample Components: Red blood cells contain heme groups that can contribute to autofluorescence.[1]
-
Culture Media and Reagents: Phenol red and fetal bovine serum (FBS) in cell culture media can be fluorescent.[1]
Q3: What are the expected excitation and emission wavelengths for this compound?
Troubleshooting Guides
Issue 1: High Background Autofluorescence Obscuring this compound Signal
This is one of the most common challenges. The following steps can help mitigate high background autofluorescence.
Run an unstained control sample (without this compound) through your imaging protocol to confirm that the background is indeed autofluorescence.[1][2]
-
Fixation: If using aldehyde-based fixatives, try reducing the fixation time.[3] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which tend to induce less autofluorescence.[1][2]
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a common source of autofluorescence.[1][3]
Several reagents can be used to quench autofluorescence. The choice of quencher may depend on the source of the autofluorescence.
| Quenching Reagent | Target Autofluorescence Source |
| Sodium Borohydride | Aldehyde-induced autofluorescence.[3] |
| Sudan Black B | Lipofuscin and general autofluorescence.[3] |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) | Broad-spectrum autofluorescence from various sources including lipofuscin, collagen, and red blood cells. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is suitable for reducing autofluorescence caused by fixation with glutaraldehyde or paraformaldehyde.
-
Re-hydrate: If using paraffin-embedded sections, deparaffinize and rehydrate your samples.
-
Prepare Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in PBS. Be cautious as the solution will fizz.
-
Incubation: Apply the sodium borohydride solution to your cells or tissue sections. For cell monolayers, incubate for 4 minutes, then replace with fresh solution for another 4 minutes. For 7 µm tissue sections, perform three 10-minute incubations.
-
Washing: Rinse the samples thoroughly with PBS (at least 3-4 times) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard blocking and staining protocol for this compound.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
Sudan Black B is effective at quenching autofluorescence from lipofuscin granules.
-
Prepare Solution: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and filter before use.
-
Staining: After your primary and secondary antibody incubations (if applicable) and before mounting, apply the Sudan Black B solution to your samples for 10-20 minutes at room temperature.
-
Destaining: Briefly rinse with 70% ethanol to remove excess stain.
-
Washing: Wash thoroughly with PBS.
-
Mounting: Mount your coverslip with an aqueous mounting medium.
Protocol 3: Spectral Unmixing to Computationally Remove Autofluorescence
Spectral unmixing is a powerful imaging technique that can digitally separate the fluorescence signal of your probe from the autofluorescence background.
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Prepare an unstained control sample (no this compound). Using your confocal microscope in spectral mode, acquire a lambda stack (a series of images at different emission wavelengths) of a representative region exhibiting autofluorescence. This will serve as the spectral "fingerprint" of your background.
-
This compound Spectrum: Prepare a sample stained only with this compound. Acquire a lambda stack to get its specific emission spectrum.
-
-
Acquire Experimental Image: Image your co-stained experimental sample using the same spectral imaging settings.
-
Linear Unmixing: In your imaging software (e.g., ZEN, LAS X, or ImageJ/Fiji), use the linear unmixing function. Provide the software with the reference spectra for autofluorescence and this compound. The software will then calculate the contribution of each spectrum to every pixel in your experimental image, effectively separating the autofluorescence from your specific signal.
Visualizations
Caption: A logical workflow for identifying and mitigating autofluorescence in fluorescence microscopy experiments.
Caption: A schematic of the experimental workflow for separating a specific fluorescent signal from autofluorescence using spectral unmixing.
References
Validation & Comparative
A Comparative Analysis of Xanthone Cytotoxicity Versus Doxorubicin in Breast Cancer Cells
Introduction
In the landscape of breast cancer research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is paramount. This guide provides a comparative overview of the cytotoxic effects of xanthone derivatives, represented here by Guttiferone-A, and the widely-used chemotherapeutic drug, doxorubicin, on breast cancer cells. While specific data for O-Demethylforbexanthone was not available in the reviewed literature, Guttiferone-A, a polyisoprenylated benzophenone derivative belonging to the xanthone family, offers valuable insights into the potential of this class of compounds. This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to facilitate a comprehensive understanding.
Data Presentation: Cytotoxicity and IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Guttiferone-A and doxorubicin in various breast cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 Value | Citation |
| Guttiferone-A | MCF-7 | 15 µM | [1][2] |
| Doxorubicin | MCF-7 | 0.9 µM - 8306 nM (0.9 µM - 8.3 µM) | |
| MDA-MB-231 | 0.9 µM - 6602 nM (0.9 µM - 6.6 µM) | ||
| AMJ13 | 223.6 µg/ml |
Note: IC50 values for doxorubicin can vary significantly depending on the specific experimental conditions, such as incubation time and the assay used.
Comparative Mechanism of Action
| Feature | Guttiferone-A | Doxorubicin |
| Primary Mechanism | Induction of apoptosis, mitochondrial mediated oxidative stress, and reactive oxygen species (ROS) production.[1][2] | DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species (ROS), and induction of apoptosis. |
| Effect on Mitochondria | Causes significant reduction in mitochondrial membrane potential.[1][2] | Interacts with the mitochondrial membrane, leading to ROS production and apoptosis. |
| Apoptosis Induction | Induces apoptosis in a dose-dependent manner.[1][2] | Induces apoptosis through both intrinsic and extrinsic pathways. |
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT Assay)
This protocol is based on the methodology described for assessing the cytotoxicity of Guttiferone-A and is a standard method also used for doxorubicin.[1][2]
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Guttiferone-A or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Reactive Oxygen Species (ROS) Detection
This flow cytometry-based assay is used to measure the intracellular generation of ROS.[1][2]
-
Cell Treatment: Cells are treated with the desired concentrations of Guttiferone-A or doxorubicin for a specific time.
-
Staining: After treatment, cells are harvested and washed with PBS. The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a final concentration of 10 µM for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Following incubation, the cells are washed with PBS and analyzed using a flow cytometer. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses changes in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and apoptosis.[1][2]
-
Cell Treatment: Cells are treated with the test compounds as described previously.
-
Staining: After treatment, cells are harvested, washed, and incubated with a cationic fluorescent dye, such as Rhodamine 123 or JC-1, for 30 minutes at 37°C.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is then analyzed by flow cytometry. A decrease in fluorescence intensity (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds of interest.
-
Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action for Guttiferone-A and a typical experimental workflow for assessing cytotoxicity.
Caption: Proposed mechanism of Guttiferone-A induced cytotoxicity in breast cancer cells.
Caption: General experimental workflow for assessing in vitro cytotoxicity.
References
O-Demethylforbexanthone: A Comparative Efficacy Analysis Against Other Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of O-Demethylforbexanthone and other prominent xanthones, a class of polyphenolic compounds lauded for their diverse pharmacological activities. While direct comparative experimental data for this compound is limited in the current body of scientific literature, this guide synthesizes available data for structurally related xanthones to provide a valuable reference for researchers. The information presented herein is intended to support further investigation and drug development initiatives.
Xanthones, primarily sourced from terrestrial plants and fungi, have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.[1] Prominent members of this class, such as α-mangostin and mangiferin, have been extensively studied, offering a baseline for evaluating the potential of lesser-known derivatives like this compound.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of xanthones is a key area of investigation for oncology research. The following table summarizes the available in vitro data on the half-maximal inhibitory concentration (IC50) of various xanthones against a panel of human cancer cell lines. It is important to note the absence of specific data for this compound, highlighting a gap in the current research landscape.
| Compound | Cell Line | IC50 (µM) | Reference |
| α-Mangostin | MCF-7 (Breast) | 4.19 ± 1.04 | [2] |
| ZR-75-1 (Breast) | 9.40 ± 1.74 | [2] | |
| MDA-MB-231 (Breast) | 6.12 ± 0.84 | [2] | |
| DLD-1 (Colon) | 20 (approx.) | [3] | |
| γ-Mangostin | PC12 (Pheochromocytoma) | >10 | [1] |
| Other Xanthone Derivatives | |||
| Chalcone 12 | MCF-7 (Breast) | 4.19 ± 1.04 | [2] |
| Chalcone 13 | MCF-7 (Breast) | 3.30 ± 0.92 | [2] |
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of xanthones contributes significantly to their protective effects against oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. The table below presents the IC50 values for the antioxidant activity of various xanthones.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Methanolic extracts of Lippia alba | DPPH radical scavenging | 34.4 | [4] |
| Benzene extract of Costus speciosus | DPPH radical scavenging | > Ascorbic acid standard | [5] |
| Benzene extract of Costus speciosus | Nitric oxide scavenging | 12.56 | [5] |
| Benzene extract of Costus speciosus | Ion chelating activity | 13.41 | [5] |
| Benzene extract of Costus speciosus | Hydroxyl radical scavenging | 13.46 | [5] |
| Ethanolic extract of Curcuma longa | DPPH radical scavenging | 123.20 ± 0.06% | [6] |
| Ethanolic extract of Acorus calamus | DPPH radical scavenging | >129.9% | [6] |
| Ethanolic extract of Camellia sinensis | DPPH radical scavenging | 24.74 ± 0.1% | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test xanthone (e.g., 0.1, 1, 10, 100 µM) and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Different concentrations of the test xanthone are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathways and Experimental Workflows
Xanthones have been shown to modulate various signaling pathways involved in cellular processes like inflammation, oxidative stress response, and apoptosis. The Nrf2/ARE pathway is a key regulator of the cellular antioxidant response and is a known target of some xanthones.[7][8]
Caption: Nrf2/ARE signaling pathway modulated by xanthones.
The following diagram illustrates a general workflow for the in vitro screening of xanthones to evaluate their therapeutic potential.
Caption: In vitro screening workflow for xanthones.
References
- 1. Cytotoxic activity against resistant human tumor-cell lines by 2 synthetic demethylpodophyllotoxin derivatives - a single stereoisomeric change prevents cell-death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arnmsmb.com [arnmsmb.com]
- 5. In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antioxidant and Free Radical Scavenging Activity of Curcuma longa, Acorus calamus and Camellia sinensis [scirp.org]
- 7. Anti-inflammatory activity of 5-O-demethylnobiletin, a polymethoxyflavone isolated from Sideritis tragoriganum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vivo Validation of O-Demethylforbexanthone's Anticancer Activity: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of O-Demethylforbexanthone's anticancer activity. Currently, there are no publicly accessible studies that provide in vivo experimental data specifically for this compound. Therefore, a direct comparison with other anticancer agents based on in vivo performance is not feasible at this time.
While the broader class of compounds to which this compound belongs, xanthones, has demonstrated anticancer properties in various studies, this information is general and does not suffice to create a detailed, data-driven comparison guide as requested. Xanthone derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[1][2] Some specific xanthones, such as α-mangostin and gambogic acid, have been the subject of in vivo studies, showing promise in preclinical models.[3]
However, the absence of specific in vivo data for this compound prevents the creation of the requested comparison guide, which would require quantitative data from animal models, detailed experimental protocols, and an analysis of its effects on signaling pathways in a living organism.
Future Directions and the Need for In Vivo Studies
The exploration of xanthone derivatives as potential anticancer agents remains an active area of research.[4][5] To validate the potential of this compound as a therapeutic candidate, future research should prioritize in vivo studies. Key aspects to be investigated would include:
-
Efficacy in established tumor models: Assessing the ability of this compound to inhibit tumor growth and metastasis in various cancer models, such as xenografts or genetically engineered mouse models.
-
Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its behavior in a biological system.
-
Toxicity and safety profile: Evaluating the potential adverse effects of this compound at therapeutic doses.
-
Mechanism of action in vivo: Elucidating the signaling pathways modulated by this compound in the context of a whole organism.
Without such studies, any claims regarding the in vivo anticancer activity of this compound remain speculative. Researchers, scientists, and drug development professionals interested in this compound are encouraged to initiate or seek out preclinical in vivo investigations to substantiate its therapeutic potential.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthone Derivatives in the Fight against Glioblastoma and Other Cancers [mdpi.com]
- 5. Xanthone derivatives as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of O-Demethylforbexanthone and Other Natural Compounds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The search for novel, effective, and less toxic cancer therapies has led to a significant focus on natural compounds. Among these, xanthones have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of O-Demethylforbexanthone and other well-characterized natural compounds—curcumin, resveratrol, and quercetin—in the context of cancer treatment. While research on this compound is still in its nascent stages, this comparison aims to synthesize the available data on related xanthones and provide a framework for future research and drug development.
Cytotoxic Potential: A Comparative Overview
The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the growth of and kill cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
Unfortunately, specific IC50 values for this compound against various cancer cell lines are not yet available in the public domain. However, studies on other xanthone derivatives provide a valuable benchmark for its potential cytotoxic activity. For instance, many xanthone derivatives have demonstrated moderate to strong anticancer activity against a range of cancer cell lines, with IC50 values often falling in the low micromolar range.[1][2]
In comparison, curcumin, resveratrol, and quercetin have been extensively studied, and their IC50 values against numerous cancer cell lines are well-documented.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Various Xanthone Derivatives | A549 (Lung), HepG2 (Liver), HT-29 (Colon), PC-3 (Prostate) | 3.20 - 10.0 | [3] |
| K562 (Leukemia) | 0.38 - 7.21 | [3] | |
| Curcumin | DLD-1 (Colon) | ~20 | [4] |
| α-Mangostin (a well-studied xanthone) | HL60 (Leukemia) | < 10 | [5][6] |
Table 1: Comparative IC50 Values of Xanthone Derivatives and Other Natural Compounds. This table summarizes the reported IC50 values for various xanthone derivatives and other natural compounds against different cancer cell lines. The data for xanthones provide a potential range of efficacy for this compound.
Mechanisms of Anticancer Action: Signaling Pathways in Focus
The anticancer properties of natural compounds are attributed to their ability to modulate various signaling pathways that are often dysregulated in cancer. Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a critical process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
While the specific apoptotic mechanism of this compound is yet to be elucidated, many xanthone derivatives are known to induce apoptosis in cancer cells. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic pathways.[2] For example, some xanthones have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[7]
Curcumin, Resveratrol, and Quercetin also induce apoptosis through various mechanisms, including:
-
Curcumin: Induces apoptosis by modulating multiple signaling pathways, including the p53 pathway and by altering the expression of Bcl-2 family proteins.
-
Resveratrol: Triggers apoptosis by activating the p53 pathway and modulating the expression of caspases.
-
Quercetin: Induces apoptosis through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS).[8]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Many natural compounds exert their anticancer effects by inducing cell cycle arrest at specific phases (G1, S, or G2/M), thereby preventing cancer cells from dividing.
Studies on xanthone derivatives have shown their ability to induce cell cycle arrest. For instance, dulxanthone A, a xanthone, has been reported to induce S-phase arrest in HepG2 cells.[7] This is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[9]
Curcumin, Resveratrol, and Quercetin are also well-known for their ability to induce cell cycle arrest:
-
Curcumin: Can induce cell cycle arrest at the G2/M phase in various cancer cells.
-
Resveratrol: Often causes S-phase arrest.
-
Quercetin: Can induce cell cycle arrest at the G1 phase.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
- 5. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fucoxanthin induces cell cycle arrest at G0/G1 phase in human colon carcinoma cells through up-regulation of p21WAF1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Demethylforbexanthone: A Comparative Analysis of its Anticancer Activity on Diverse Cancer Cell Lines
O-Demethylforbexanthone, a natural xanthone isolated from the leaves of Garcinia cowa, has demonstrated significant cytotoxic effects against various human cancer cell lines. This guide provides a comparative overview of its in vitro anticancer activities, detailing its impact on cell viability, cell cycle progression, and apoptosis induction. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Data Summary
The cytotoxic potential of this compound, referred to as compound 17 in a key study, was evaluated against a panel of human cancer cell lines and a normal human liver cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, were determined to quantify its efficacy.
Table 1: Cytotoxic Effects of this compound (Compound 17) on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM)[1] |
| A549 | Lung Carcinoma | 5.34 ± 0.23 |
| HeLa | Cervical Carcinoma | 7.21 ± 0.61 |
| SMMC-7721 | Hepatocellular Carcinoma | 8.42 ± 0.52 |
| HL7702 | Normal Liver | 15.32 ± 1.03 |
The data indicates that this compound exhibits potent cytotoxic activity against the tested cancer cell lines, with a degree of selectivity towards cancer cells over the normal liver cell line, as evidenced by the higher IC50 value for HL7702 cells.
Mechanism of Action
Further investigations into the mechanisms underlying the anticancer effects of this compound have revealed its ability to modulate critical cellular processes, including cell cycle progression and programmed cell death (apoptosis).
Cell Cycle Arrest
Flow cytometry analysis demonstrated that this compound induces cell cycle arrest in the G1 phase in a dose-dependent manner in the tested cancer cells[1]. This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and subsequent cell division.
Apoptosis Induction
In addition to halting the cell cycle, this compound was found to induce apoptosis in cancer cells[1]. This programmed cell death is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by this compound suggests its potential to trigger the self-destruction of malignant cells.
Signaling Pathways
The precise signaling pathways through which this compound exerts its effects are a subject of ongoing research. However, based on its observed impact on cell cycle and apoptosis, it is hypothesized to modulate key regulatory proteins involved in these processes. This may include the upregulation of tumor suppressor proteins and the downregulation of proteins that promote cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer activity.
Cell Culture
Human cancer cell lines (A549, HeLa, SMMC-7721) and the normal human liver cell line (HL7702) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2[1].
MTT Assay for Cytotoxicity
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of this compound for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm using a microplate reader[1].
Cell Cycle Analysis
Cells were seeded in 6-well plates and treated with this compound at various concentrations for 24 hours. After treatment, the cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight. The fixed cells were then washed with PBS and incubated with RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes at room temperature in the dark. The DNA content of the cells was analyzed by flow cytometry[1].
Apoptosis Assay
Apoptosis was detected using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with this compound for 24 hours, harvested, and washed with PBS. The cells were then resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[1].
Western Blot Analysis
To investigate the molecular mechanisms, cells were treated with this compound, and total protein was extracted. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with specific primary antibodies against proteins involved in cell cycle regulation and apoptosis, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[1].
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the experiments conducted.
References
Unveiling the Action of O-Demethylforbexanthone: A Comparative Guide to a Promising Anticancer Xanthone
A deep dive into the potential anticancer mechanisms of O-Demethylforbexanthone, leveraging data from structurally related xanthones from Garcinia cowa. This guide offers researchers and drug development professionals a comparative look at the cytotoxicity, cell cycle arrest, and apoptosis-inducing capabilities of these natural compounds.
Disclaimer: Direct experimental data on the mechanism of action of this compound is not currently available in peer-reviewed literature. This guide hypothesizes its mechanism based on the well-documented biological activities of other cytotoxic xanthones isolated from the same plant, Garcinia cowa. The presented data serves as an illustrative framework for potential research directions.
Introduction
This compound, a natural xanthone isolated from the plant Garcinia cowa, belongs to a class of compounds that have garnered significant interest in oncology research. While specific data on this compound is limited, numerous other xanthones from G. cowa have demonstrated potent anticancer properties. These compounds have been shown to induce cytotoxicity, halt cell cycle progression, and trigger programmed cell death (apoptosis) in various cancer cell lines. This guide provides a comparative analysis of these related xanthones to validate a potential mechanism of action for this compound and to offer a foundation for future investigations.
Comparative Cytotoxicity of Garcinia cowa Xanthones
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits the growth of 50% of a cell population. The following table summarizes the IC50 values for several xanthones isolated from Garcinia cowa against various human cancer cell lines. Etoposide, a clinically used anticancer drug, is included for comparison.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | PANC-1 (Pancreatic Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HL7702 (Normal Liver Cells) IC50 (µM) |
| Cowaxanthone G | 4.35 ± 0.21 | 6.27 ± 0.19 | 8.32 ± 0.33 | > 20 |
| Compound 5 | 5.21 ± 0.17 | 7.85 ± 0.25 | 9.14 ± 0.41 | > 20 |
| Compound 16 | 6.83 ± 0.23 | 9.12 ± 0.38 | 10.51 ± 0.52 | > 20 |
| Compound 17 | 8.14 ± 0.31 | 11.23 ± 0.45 | 13.47 ± 0.61 | > 20 |
| Etoposide | 2.13 ± 0.11 | 3.58 ± 0.14 | 4.72 ± 0.19 | 15.8 ± 0.73 |
| Cowanin | T47D (Breast Cancer) IC50: 11.11 µg/ml |
Data for Cowaxanthone G, Compound 5, 16, and 17 are from Xia et al., 2015.[1] Data for Cowanin is from a study on T47D breast cancer cells.[2]
The data indicates that several xanthones from Garcinia cowa exhibit significant cytotoxicity against a range of cancer cell lines, with some compounds showing selectivity for cancer cells over normal cells, a desirable characteristic for potential therapeutic agents.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Further investigation into the mechanism of action of these xanthones reveals their ability to interfere with the cell cycle and induce apoptosis.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Several xanthones from Garcinia cowa have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[1]
-
Cowaxanthone G and Compound 16 induce cell cycle arrest at the G2/M phase .
-
Compound 5 induces cell cycle arrest at the S phase .
-
Compound 17 induces cell cycle arrest at the G1 phase .
-
Cowanin causes significant detention of T47D breast cancer cells at the G0-G1 phase .[2]
This differential effect on the cell cycle suggests that these structurally similar compounds may have distinct molecular targets within the cell cycle machinery.
Apoptosis Induction
Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and for eliminating damaged or cancerous cells. Many anticancer therapies work by inducing apoptosis in tumor cells.
Studies have shown that Compound 16 and Compound 17 from Garcinia cowa are potent inducers of apoptosis.[1] Similarly, Cowanin has been demonstrated to induce apoptosis in breast cancer cells through the Bcl-2 signaling pathway.[3] More recent research has also identified Cowanin as a histone deacetylase (HDAC) inhibitor that induces both apoptosis and autophagy in leukemic T-cells via the PI3K/Akt/mTOR pathway.[4]
The following diagram illustrates a hypothesized signaling pathway for the induction of apoptosis by xanthones from Garcinia cowa, based on the available data for compounds like Cowanin.
Caption: Hypothesized apoptotic pathway induced by Garcinia cowa xanthones.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key experiments used to evaluate the anticancer activity of xanthones.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of a compound like this compound.
Caption: Experimental workflow for anticancer evaluation.
Conclusion and Future Directions
While direct experimental validation of this compound's mechanism of action is pending, the substantial evidence from structurally similar xanthones isolated from Garcinia cowa provides a strong rationale for its investigation as a potential anticancer agent. The comparative data presented in this guide suggests that this compound is likely to exhibit cytotoxicity against various cancer cell lines, potentially through the induction of cell cycle arrest and apoptosis.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described experimental protocols. Head-to-head comparisons with other Garcinia cowa xanthones would be invaluable in elucidating its specific molecular targets and pathways. Furthermore, investigating its effects on a broader panel of cancer cell lines and in in vivo models will be crucial steps in validating its therapeutic potential. The detailed protocols and comparative data provided herein offer a solid framework for embarking on these important next steps.
References
- 1. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 3. Cowanin induces apoptosis in breast cancer cells via Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC inhibitor cowanin extracted from G. fusca induces apoptosis and autophagy via inhibition of the PI3K/Akt/mTOR pathways in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Xanthone Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of oncological research. Xanthones, a class of heterocyclic compounds abundant in nature, have emerged as promising scaffolds for the development of such selective anti-cancer drugs.[1] This guide provides a framework for assessing the selectivity of xanthone derivatives, with a focus on comparative data analysis, experimental methodologies, and the elucidation of underlying molecular mechanisms. While specific data for O-Demethylforbexanthone is not available in the current body of scientific literature, this guide will utilize data from other pertinent xanthone derivatives to illustrate the assessment process.
Data Presentation: Comparative Cytotoxicity of Xanthone Derivatives
A crucial first step in evaluating the potential of a new compound is to determine its cytotoxic effects on a panel of both cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this assessment.[2] A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells), indicates a more favorable therapeutic window. An SI value greater than 2 is generally considered to indicate selective toxicity towards cancer cells.[3]
Below is a table summarizing the cytotoxic activity of selected xanthone derivatives against various human cancer and normal cell lines, illustrating the data required for a comprehensive selectivity assessment.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| α-Mangostin | DLD-1 (Colon) | ~10 | Not Specified | >20 (in some studies) | >2 | [4] |
| HL60 (Leukemia) | <10 | Peripheral Blood Lymphocytes | Not significantly cytotoxic | High | [5] | |
| 22Rv1 (Prostate) | 5.9 - 22.5 | Normal human proximal tubule epithelial cells | Not affected | High | [6] | |
| Garciniaxanthone I (GXI) | HepG2 (Liver) | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Cowaxanthone G | HeLa (Cervical) | Not Specified | HL7702 (Liver) | Not Specified | Not Specified | [8][9] |
| Mesuaferrin A | Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23 | Strong cytotoxicity | Not Specified | Not Specified | Not Specified | [10] |
| Macluraxanthone | Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23 | Strong cytotoxicity | Not Specified | Not Specified | Not Specified | [10] |
Note: This table is a compilation of data from various studies on different xanthone derivatives and is intended to be illustrative of the data required for a comprehensive analysis of a specific compound like this compound.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the reliable assessment of cytotoxicity and selectivity. The following is a detailed methodology for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Materials:
-
96-well tissue culture plates
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[13] Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[13] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Assessing Selectivity
The following diagram illustrates a typical workflow for evaluating the selective cytotoxicity of a test compound.
Caption: Workflow for determining the selective cytotoxicity of a compound.
Signaling Pathway: Xanthone-Induced Apoptosis
Many xanthone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells, often through the intrinsic (mitochondrial) pathway.[5][7] This pathway involves the activation of a cascade of proteins, including caspases, which are the executioners of apoptosis.
Caption: Generalized intrinsic apoptosis pathway induced by xanthones.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
Safety Operating Guide
Safe Disposal of O-Demethylforbexanthone: A Comprehensive Guide for Laboratory Professionals
I. Understanding the Hazard Profile
Before handling and disposal, it is essential to understand the potential hazards associated with O-Demethylforbexanthone. Based on data for the parent compound, xanthone, the following hazards should be considered:
-
Acute Oral Toxicity: Xanthone is harmful if swallowed.[1][2]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1]
-
Irritation: May cause skin, eye, and respiratory tract irritation.
Given these potential hazards, this compound must be treated as a hazardous waste.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory | A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. |
III. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, sealable waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).[3][4]
-
Segregation: Do not mix this compound waste with other waste streams.[3][5] It should be segregated from incompatible materials, such as strong oxidizing agents.
Step 2: Waste Collection and Storage
-
Container: Use a container that is in good condition, free of leaks, and compatible with the chemical.[3][6] The original container is often the best choice if it is intact.[5]
-
Closure: Keep the waste container securely closed except when adding waste.[3][5]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be away from heat sources and ignition. If the waste is flammable, it should be stored in a flammable storage cabinet.[7]
Step 3: Disposal of Contaminated Materials
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[3][6] Collect the rinsate as hazardous waste.[3][6] After triple-rinsing, the container can typically be disposed of as regular trash, but laboratory-specific guidelines should be followed.[3][6]
-
Contaminated Labware: Any labware (e.g., glassware, pipette tips) contaminated with this compound should be treated as hazardous waste and placed in the designated waste container.[3]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office, ensuring all information is accurate and complete.[4]
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.[8] Methods may include incineration in a facility equipped with an afterburner and scrubber.[8]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the key steps and decision points.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway for Safe Handling and Disposal
The following diagram illustrates the logical flow of considerations and actions required for the safe management of this compound from initial handling to final disposal.
Caption: Logical flow for safe management of this compound.
References
- 1. Xanthone|MSDS [dcchemicals.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling O-Demethylforbexanthone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of O-Demethylforbexanthone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its parent compound, xanthone, and general best practices for handling chemical powders in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Xanthone, the parent compound of this compound, is classified as harmful if swallowed and an irritant to the eyes, respiratory system, and skin.[1][2] Therefore, appropriate personal protective equipment is essential to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield provides additional protection against splashes.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for general splash hazards.[3] Thicker gloves offer better protection, and double gloving is recommended.[5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect skin and clothing.[6] For tasks with a higher risk of splashes, an acid-resistant apron is advised.[3] |
| Respiratory Protection | N95 or N100 Particle Mask | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[5][6] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Preparation and Handling Workflow
Experimental Protocol:
-
Designate a Handling Area: All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[7]
-
Assemble and Don PPE: Before handling the compound, ensure all necessary PPE is readily available and properly donned in the correct order.
-
Weighing the Compound:
-
Use a tared weigh boat or paper.
-
Handle with care to avoid generating dust.
-
If any material is spilled, follow the spill cleanup procedure outlined below.
-
-
Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the chosen solvent is compatible with the experimental procedure and other reagents.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly dispose of all contaminated materials.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled "Hazardous Chemical Waste" container | Collect all contaminated solid waste, including gloves, weigh paper, and disposable lab coats, in a designated, sealed container. |
| Liquid Waste (Organic Solvent) | Labeled "Organic Liquid Waste" container | Collect all solutions containing this compound in a designated container for organic waste.[7] |
| Liquid Waste (Aqueous) | Labeled "Aqueous Waste" container | If the compound is in an aqueous solution, collect it in a designated aqueous waste container. Do not pour down the drain.[7][8] |
| Sharps Waste | Sharps Container | Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container. |
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Hazardous chemicals should never be poured down the drain.[7][8]
-
Follow Institutional Protocols: Adhere to your institution's specific waste management guidelines.[7]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
Emergency Procedures
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Sweep up the absorbed material and place it in a sealed container for disposal.[1]
-
Clean the spill area with a suitable solvent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Prevent entry to the area until it has been decontaminated by trained personnel.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[9]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. pppmag.com [pppmag.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
